molecular formula C31H54N7O18P3S B15545625 2-hydroxydecanoyl-CoA

2-hydroxydecanoyl-CoA

カタログ番号: B15545625
分子量: 937.8 g/mol
InChIキー: PQDFXIRPSAHPRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O18P3S and its molecular weight is 937.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C31H54N7O18P3S

分子量

937.8 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxydecanethioate

InChI

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-10-19(39)30(44)60-14-13-33-21(40)11-12-34-28(43)25(42)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-24(55-57(45,46)47)23(41)29(54-20)38-18-37-22-26(32)35-17-36-27(22)38/h17-20,23-25,29,39,41-42H,4-16H2,1-3H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChIキー

PQDFXIRPSAHPRP-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Role of 2-Hydroxydecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydecanoyl-CoA is a pivotal intermediate in the alpha-oxidation of fatty acids, a catabolic pathway essential for the degradation of 2-hydroxy long-chain and 3-methyl-branched fatty acids. This technical guide provides an in-depth exploration of the metabolic fate of this compound, with a primary focus on the enzymatic reactions, regulatory mechanisms, and experimental methodologies used in its study. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fatty acid metabolism is a complex network of anabolic and catabolic pathways crucial for energy homeostasis and cellular function. While beta-oxidation is the primary mechanism for straight-chain fatty acid degradation, alpha-oxidation provides an alternative route for substrates that are not amenable to beta-oxidation due to structural modifications, such as the presence of a methyl group on the beta-carbon or a hydroxyl group on the alpha-carbon. This compound is a key intermediate in the peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids. Its metabolism is critical for normal lipid processing, and defects in this pathway are associated with severe metabolic disorders.

The Alpha-Oxidation Pathway of 2-Hydroxy Long-Chain Fatty Acids

The degradation of 2-hydroxy long-chain fatty acids, such as 2-hydroxydecanoic acid, occurs primarily in the peroxisomes and involves a series of enzymatic steps culminating in the shortening of the fatty acid chain by one carbon.

Formation of this compound

The initial step in the alpha-oxidation of 2-hydroxydecanoic acid is its activation to a CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase. Subsequently, a hydroxylation step at the alpha-carbon is necessary for straight-chain fatty acids. The resulting 2-hydroxydecanoic acid is then activated to this compound.

For the well-studied 3-methyl-branched fatty acid, phytanic acid, the hydroxylation is catalyzed by phytanoyl-CoA 2-hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA[1][2][3][4][5]. A similar enzymatic activity is presumed for the formation of this compound from decanoyl-CoA.

The Role of 2-Hydroxyacyl-CoA Lyase (HACL1)

The central enzyme in the metabolism of this compound is 2-hydroxyacyl-CoA lyase 1 (HACL1), also known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL)[6][7][8][9][10]. HACL1 is a thiamin pyrophosphate (TPP)-dependent peroxisomal enzyme that catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyacyl-CoA substrates[6][7][8][9].

The reaction proceeds as follows:

This compound → Nonanal + Formyl-CoA

The products of this reaction are an (n-1) aldehyde (nonanal) and formyl-CoA. Formyl-CoA is subsequently converted to formate (B1220265) and then to carbon dioxide[7].

Studies have shown that both the 2-hydroxy group and the CoA-ester are crucial for substrate recognition by HACL1[6][11]. The presence of a 3-methyl branch, as in 2-hydroxyphytanoyl-CoA, is not a mandatory requirement for HACL1 activity[6][11]. HACL1 can act on a range of 2-hydroxy long-chain fatty acyl-CoAs, including 2-hydroxyoctadecanoyl-CoA[6][11].

Quantitative Data

Table 1: Kinetic Parameters of a Bacterial 2-Hydroxyisobutyryl-CoA Lyase

SubstrateEnzymeKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference
2-Hydroxyisobutyryl-CoAActinobacterial 2-Hydroxyacyl-CoA Lyase~120~1.3~11[12]

Note: This data is for a bacterial enzyme with a short-chain substrate and should be interpreted with caution when extrapolating to human HACL1 and long-chain substrates.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of acyl-CoAs from their corresponding fatty acids are well-established and can be adapted. One common method involves the activation of the fatty acid to a mixed anhydride (B1165640) or an acyl-N-hydroxysuccinimide ester, followed by reaction with coenzyme A.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

A non-radioactive assay for HACL1 activity has been developed based on the detection of the aldehyde product using the Hantzsch reaction followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection[13][14][15].

The aldehyde product of the HACL1 reaction (e.g., nonanal) reacts with a 1,3-diketone (e.g., cyclohexane-1,3-dione) and ammonia (B1221849) in the Hantzsch reaction to form a fluorescent dihydropyridine (B1217469) derivative. This derivative can be separated by RP-HPLC and quantified by fluorescence detection.

  • Substrate: this compound

  • Enzyme source: Purified recombinant HACL1 or cell/tissue homogenates

  • Reaction buffer: e.g., potassium phosphate (B84403) buffer, pH 7.4

  • Cofactors: Thiamin pyrophosphate (TPP), MgCl2

  • Derivatizing reagent: Cyclohexane-1,3-dione, ammonium (B1175870) acetate

  • HPLC system with a fluorescence detector

  • Enzymatic Reaction: Incubate the enzyme source with this compound and cofactors in the reaction buffer at 37°C.

  • Derivatization: Stop the reaction and add the derivatizing reagents. Heat the mixture to facilitate the Hantzsch reaction.

  • HPLC Analysis: Inject the derivatized sample onto a C18 RP-HPLC column.

  • Quantification: Elute the fluorescent derivative using a suitable mobile phase gradient and detect it using a fluorescence detector (e.g., Ex 390 nm, Em 460 nm)[13]. Quantify the aldehyde product by comparing the peak area to a standard curve of the corresponding aldehyde.

Regulation of Alpha-Oxidation

The alpha-oxidation pathway is regulated at multiple levels to ensure proper lipid homeostasis.

Transcriptional Regulation of HACL1

The expression of the HACL1 gene is controlled by various transcription factors. Analysis of the HACL1 gene promoter has identified potential binding sites for several transcription factors, including Sp1, GR (glucocorticoid receptor), and AML1a[16]. This suggests that hormonal signaling and cellular stress responses may influence the rate of alpha-oxidation.

Substrate Availability and Hormonal Control

The overall flux through the alpha-oxidation pathway is also influenced by the availability of substrates and hormonal signals[17]. For instance, the dietary intake of phytanic acid, a precursor to a substrate for HACL1, can modulate the activity of this pathway.

Signaling Pathways and Logical Relationships

The primary role of this compound appears to be metabolic. Currently, there is limited evidence to suggest a direct role for this compound as a signaling molecule. However, the products of alpha-oxidation, including shorter-chain fatty acids, may have signaling functions.

Diagrams

Alpha_Oxidation_Pathway Decanoic Acid Decanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Decanoic Acid->Acyl-CoA Synthetase CoA, ATP Decanoyl-CoA Decanoyl-CoA Acyl-CoA Synthetase->Decanoyl-CoA Fatty Acid 2-Hydroxylase Fatty Acid 2-Hydroxylase Decanoyl-CoA->Fatty Acid 2-Hydroxylase O2, Fe(II), 2-oxoglutarate 2-Hydroxydecanoic Acid 2-Hydroxydecanoic Acid Fatty Acid 2-Hydroxylase->2-Hydroxydecanoic Acid Acyl-CoA Synthetase_2 Acyl-CoA Synthetase 2-Hydroxydecanoic Acid->Acyl-CoA Synthetase_2 CoA, ATP This compound This compound Acyl-CoA Synthetase_2->this compound HACL1 HACL1 This compound->HACL1 TPP Nonanal Nonanal HACL1->Nonanal Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Formate Formate Formyl-CoA->Formate CO2 CO2 Formate->CO2

Caption: Alpha-oxidation pathway of decanoic acid.

HACL1_Assay_Workflow cluster_enzymatic Enzymatic Reaction cluster_derivatization Derivatization (Hantzsch Reaction) cluster_analysis Analysis Enzyme_Source Enzyme Source (HACL1) Incubation Incubation (37°C) Enzyme_Source->Incubation Substrate This compound Substrate->Incubation Cofactors TPP, Mg2+ Cofactors->Incubation Products Nonanal + Formyl-CoA Incubation->Products Heating Heating Products->Heating Derivatizing_Reagents Cyclohexane-1,3-dione, Ammonium Acetate Derivatizing_Reagents->Heating Fluorescent_Derivative Fluorescent Dihydropyridine Derivative Heating->Fluorescent_Derivative RP_HPLC RP-HPLC Separation Fluorescent_Derivative->RP_HPLC Fluorescence_Detection Fluorescence Detection RP_HPLC->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: Workflow for the HACL1 activity assay.

Conclusion

This compound is a crucial, albeit transient, intermediate in the peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids. Its metabolism, primarily through the action of HACL1, is essential for the degradation of fatty acids that cannot be processed by beta-oxidation. While the core metabolic pathway is well-characterized, further research is needed to elucidate the specific kinetics of the enzymes involved with various substrates, the intricacies of its regulation, and its potential roles in cellular signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the significance of this compound in health and disease.

References

Enzymatic Synthesis of 2-Hydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 2-hydroxydecanoyl-CoA, a crucial intermediate in various metabolic pathways and a molecule of interest in drug development. The core of this process lies in the reversible condensation reaction catalyzed by 2-hydroxyacyl-CoA lyase/synthase (HACL/S), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This guide details the underlying biochemical principles, offers comprehensive experimental protocols for enzyme purification, substrate preparation, and enzymatic synthesis, and presents methods for the quantitative analysis of the final product. All quantitative data from cited literature on analogous reactions are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this biosynthetic process.

Introduction

This compound is a medium-chain 2-hydroxy fatty acyl-CoA that plays a role in lipid metabolism, particularly in the context of α-oxidation of fatty acids. The enzymatic synthesis of this molecule offers a highly specific and efficient alternative to traditional chemical synthesis methods, which often involve multiple steps and the use of harsh reagents. The key enzyme responsible for this transformation is 2-hydroxyacyl-CoA lyase/synthase (HACL/S), which catalyzes the ligation of formyl-CoA and an aldehyde, in this case, nonanal (B32974).[1][2] Understanding and harnessing this enzymatic reaction is critical for producing this compound for research purposes, such as studying enzyme kinetics, elucidating metabolic pathways, and developing novel therapeutic agents.

The Core Enzymatic Reaction

The synthesis of this compound is achieved through the reversible acyloin condensation of formyl-CoA and nonanal, a nine-carbon aldehyde. This reaction is catalyzed by 2-hydroxyacyl-CoA lyase/synthase (HACL/S), a thiamine pyrophosphate (TPP)-dependent enzyme.[3]

Reaction:

Formyl-CoA + Nonanal <--> this compound

The reaction mechanism is contingent on the cofactor TPP, which facilitates the nucleophilic attack of the formyl group from formyl-CoA onto the carbonyl carbon of nonanal. Magnesium ions (Mg²⁺) are also required as a cofactor for the enzymatic activity.[3][4]

Key Components for Synthesis

Enzyme: 2-Hydroxyacyl-CoA Lyase/Synthase (HACL/S)

HACL/S enzymes are found in various organisms, from bacteria to mammals. While human HACL/S has a preference for longer-chain substrates, prokaryotic homologs have demonstrated broader substrate specificity, including the condensation of formyl-CoA with a range of aldehydes.[1][5] For the synthesis of this compound, a recombinant HACL/S with activity towards medium-chain aldehydes is ideal.

Substrates
  • Formyl-CoA: This is a key C1 donor in the reaction. Due to its limited commercial availability and stability, it is often synthesized in the laboratory prior to the enzymatic reaction.[6]

  • Nonanal: A nine-carbon aldehyde that serves as the acceptor molecule for the formyl group.

Cofactors
  • Thiamine Pyrophosphate (TPP): Essential for the catalytic activity of HACL/S.[3]

  • Magnesium Chloride (MgCl₂): Required for optimal enzyme function.[4]

Experimental Protocols

Protocol for Purification of Recombinant His-tagged HACL/S

This protocol is adapted from methods for purifying recombinant peroxisomal enzymes.[4]

  • Gene Cloning and Expression:

    • Synthesize the gene encoding a suitable HACL/S (e.g., from a bacterial source with known activity on medium-chain aldehydes) with a C-terminal or N-terminal His-tag.

    • Clone the gene into an appropriate expression vector (e.g., pET vector series).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Lysate Preparation:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged HACL/S with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage:

    • Perform buffer exchange on the eluted protein into a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Aliquot the purified enzyme and store at -80°C.

Protocol for Chemical Synthesis of Formyl-CoA

This protocol is a modification of established methods for synthesizing CoA esters.[6]

  • Synthesis of Formyl Thiophenol:

    • In a fume hood, add formic acid dropwise to acetic anhydride (B1165640) with stirring at room temperature.

    • After stirring for approximately 2.5 hours, add thiophenol to the mixed anhydride solution and continue to stir.

    • Remove the volatile components under reduced pressure to obtain formyl thiophenol.

  • Thioester Exchange with Coenzyme A:

    • Dissolve formyl thiophenol in a suitable solvent (e.g., dimethylformamide).

    • In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

    • Add the formyl thiophenol solution to the Coenzyme A solution and stir at room temperature.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the formyl-CoA by preparative HPLC.

    • Lyophilize the purified fractions to obtain formyl-CoA as a white powder.

    • Store the lyophilized formyl-CoA at -80°C.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is based on general HACL/S assay conditions.[2][3]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • 100 mM Potassium Phosphate Buffer (pH 6.9)

      • 10 mM MgCl₂

      • 150 µM Thiamine Pyrophosphate (TPP)

      • 1 mM Formyl-CoA

      • 1 mM Nonanal (dissolved in a minimal amount of a suitable organic solvent like DMSO)

      • Purified HACL/S enzyme (concentration to be optimized, e.g., 0.25 - 1 µM)

    • The final reaction volume can be adjusted as needed (e.g., 100 µL to 1 mL).

  • Reaction Incubation:

    • Initiate the reaction by adding the HACL/S enzyme.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution, such as 10% formic acid or ice-cold acetonitrile (B52724).

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Quantitative Data

Table 1: Kinetic Parameters of a Prokaryotic HACL/S with Formaldehyde

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Formaldehyde30N/AN/A[5]

Note: Complete kinetic data for nonanal is not available in the cited literature. Researchers will need to perform their own kinetic analysis to determine the precise parameters for this compound synthesis.

Analytical Methods

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[7][8]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

    • Precursor and Product Ions: The exact m/z values for the precursor and product ions of this compound will need to be determined by direct infusion of a standard or based on theoretical calculations.

  • Quantification:

    • A standard curve of this compound of known concentrations should be prepared to enable absolute quantification.

    • An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) should be used to correct for variations in sample preparation and instrument response.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathway Formyl_CoA Formyl-CoA HACL_S 2-Hydroxyacyl-CoA Lyase/Synthase (HACL/S) Formyl_CoA->HACL_S Nonanal Nonanal Nonanal->HACL_S Product This compound HACL_S->Product TPP_Mg TPP, Mg²⁺ TPP_Mg->HACL_S

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_substrate_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Expression HACL/S Expression in E. coli Purification His-tag Affinity Purification Expression->Purification Reaction_Setup Reaction Setup: Enzyme, Substrates, Cofactors Purification->Reaction_Setup Formyl_CoA_Synth Chemical Synthesis of Formyl-CoA Formyl_CoA_Synth->Reaction_Setup Nonanal_Prep Nonanal (Commercial) Nonanal_Prep->Reaction_Setup Incubation Incubation (30°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC-MS/MS Quantification Quenching->Analysis

Caption: Experimental workflow for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound using 2-hydroxyacyl-CoA lyase/synthase presents a robust and specific method for producing this valuable molecule. This guide has provided a comprehensive framework, including detailed protocols and analytical methods, to aid researchers in this endeavor. While specific quantitative data for the synthesis of this compound remains an area for further investigation, the information presented here, based on analogous reactions, offers a strong starting point for experimental design and optimization. The continued exploration of HACL/S enzymes from diverse sources will undoubtedly expand the toolkit for synthesizing a wide range of 2-hydroxyacyl-CoAs for various applications in research and development.

References

The Chemical Synthesis of 2-Hydroxydecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-hydroxydecanoyl-CoA, a crucial intermediate in various metabolic pathways and a molecule of significant interest in drug development and biochemical research. This document details both a robust chemical synthesis route and a contemporary enzymatic approach, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding and practical application of these methodologies.

Chemical Synthesis via N-Hydroxysuccinimide Ester Activation

A widely employed and effective method for the chemical synthesis of this compound involves a two-step process. The first step is the activation of the carboxylic acid group of 2-hydroxydecanoic acid to form an N-hydroxysuccinimide (NHS) ester. This activated ester is then reacted with the free sulfhydryl group of Coenzyme A (CoA) to yield the final product, this compound.

Synthesis Pathway

The chemical synthesis pathway can be visualized as a two-step process:

G cluster_0 Step 1: NHS Ester Formation cluster_1 Step 2: Thioesterification 2-Hydroxydecanoic_Acid 2-Hydroxydecanoic Acid NHS_Ester 2-Hydroxydecanoic Acid NHS Ester 2-Hydroxydecanoic_Acid->NHS_Ester   DCC, NHS, Anhydrous Solvent    CoA Coenzyme A This compound This compound NHS_Ester->this compound   Aqueous Buffer (pH 7.5-8.0)    G Nonanal Nonanal This compound This compound Nonanal->this compound   2-Hydroxyacyl-CoA Lyase (HACL), TPP, Mg2+    Formyl-CoA Formyl-CoA

An In-depth Technical Guide to the Structural Characterization of 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-hydroxydecanoyl-CoA, a key intermediate in fatty acid metabolism. The document details its physicochemical properties, provides methodologies for its analysis, and contextualizes its biological significance.

Core Structural and Physicochemical Properties

This compound is a thioester of coenzyme A and 2-hydroxydecanoic acid. Its structure consists of a C10 acyl chain with a hydroxyl group at the alpha-position, linked to the sulfhydryl group of coenzyme A.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₁H₅₄N₇O₁₈P₃SCalculated
Molecular Weight 937.79 g/mol Calculated
Exact Mass 937.2460 DaCalculated
Canonical SMILES CCCCCCCC(C(S--INVALID-LINK--(C)COP(O)(O)=O)O">C@HC=O)=O)OPubChem (Analog)
InChI Key (Analogous to similar molecules)PubChem (Analog)
Predicted LogP (Not available)-
Predicted pKa (Not available)-

Note: Some properties are calculated or inferred from structurally similar molecules due to the limited availability of direct experimental data for this compound.

Biological Context and Signaling Pathways

This compound is an important intermediate in the alpha-oxidation of straight-chain fatty acids, a process that occurs within the peroxisomes. This pathway is crucial for the degradation of 2-hydroxy long-chain fatty acids. The key enzyme in this process is the thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase (HACL1). HACL1 catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyacyl-CoA molecules.[1][2][3] This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.[1][2][3]

The alpha-oxidation pathway is significant for the metabolism of certain dietary fatty acids and is implicated in various physiological and pathological processes.

alpha_oxidation_pathway 2-Hydroxydecanoic_Acid 2-Hydroxydecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Hydroxydecanoic_Acid->Acyl_CoA_Synthetase 2_Hydroxydecanoyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxydecanoyl_CoA ATP, CoA-SH AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP-dependent) 2_Hydroxydecanoyl_CoA->HACL1 Nonanal Nonanal (n-1 Aldehyde) HACL1->Nonanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Further_Metabolism Further Metabolism Nonanal->Further_Metabolism Formyl_CoA->Further_Metabolism

Caption: Alpha-oxidation of 2-hydroxydecanoic acid.

Experimental Protocols for Structural Characterization

Due to the scarcity of direct experimental data for this compound, the following protocols are based on established methods for the analysis of similar acyl-CoA molecules.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several chemo-enzymatic methods. A common approach involves the activation of 2-hydroxydecanoic acid to its corresponding acyl-CoA ester.

Materials:

  • 2-hydroxydecanoic acid

  • Coenzyme A lithium salt

  • Acyl-CoA synthetase

  • ATP, MgCl₂, Tris-HCl buffer (pH 7.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Protocol:

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and 2-hydroxydecanoic acid.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate the mixture at 37°C for 1-2 hours.

  • Purification by SPE:

    • Acidify the reaction mixture to stop the reaction.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution to remove unreacted CoA and other polar components.

    • Elute the this compound with a methanol/water mixture.

  • HPLC Purification:

    • Further purify the eluted product using reverse-phase HPLC with a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.

    • Collect the fractions corresponding to the this compound peak, identified by UV absorbance at 260 nm.

    • Lyophilize the purified fractions to obtain the final product.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water containing a small amount of formic acid to facilitate ionization.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra to determine the mass of the molecular ion ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern.

Expected Fragmentation Pattern: Acyl-CoA molecules typically exhibit a characteristic fragmentation pattern in MS/MS. A neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common diagnostic fragment. Other significant fragments arise from the cleavage of the pantetheine (B1680023) arm.

ms_workflow Sample Purified This compound LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 Parent_Ion Parent Ion Selection ([M+H]⁺) MS1->Parent_Ion MS2 MS2 Analysis (Fragmentation) Parent_Ion->MS2 Spectrum Mass Spectrum (Fragmentation Pattern) MS2->Spectrum

Caption: Workflow for LC-MS/MS analysis.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for a complete structural elucidation.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

NMR Protocol:

  • Sample Preparation: Dissolve the lyophilized this compound in a deuterated solvent such as D₂O or a mixture of CD₃OD and D₂O.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Spectral Analysis:

    • Assign the chemical shifts of the protons and carbons of the decanoyl chain, the hydroxyl group, and the coenzyme A moiety.

    • The characteristic signals for the alpha-proton and alpha-carbon, influenced by the adjacent hydroxyl and thioester groups, will be of particular interest.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Decanoyl Moiety

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (Carbonyl) -~175
C2 (α-CHOH) ~4.1~70
C3 (β-CH₂) ~1.6~35
C4-C9 (-CH₂-) ~1.3~22-32
C10 (-CH₃) ~0.9~14

Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Conclusion

The structural characterization of this compound is essential for understanding its role in fatty acid metabolism and for the development of potential therapeutic agents targeting this pathway. While direct experimental data for this specific molecule is limited, a combination of theoretical calculations, data from analogous compounds, and established analytical techniques provides a solid framework for its characterization. The protocols and data presented in this guide offer a starting point for researchers and drug development professionals working with this compound and related molecules. Further experimental work is needed to validate the predicted properties and to fully elucidate its biological functions.

References

The Metabolic Fate of 2-Hydroxydecanoyl-CoA in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the metabolic fate of 2-hydroxydecanoyl-CoA in mammalian cells. It covers the core metabolic pathways, quantitative data on related enzymes, potential regulatory mechanisms, and detailed experimental protocols for studying this process.

Core Metabolism: Peroxisomal and Endoplasmic Reticulum α-Oxidation

This compound is a 2-hydroxylated straight-chain fatty acyl-CoA that is metabolized primarily through the α-oxidation pathway. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. Unlike β-oxidation, which is blocked by substitutions on the β-carbon, α-oxidation can process fatty acids like this compound. In humans, this pathway is crucial for the degradation of dietary phytanic acid and the metabolism of 2-hydroxy long-chain fatty acids.[1]

The key enzymatic step in the α-oxidation of this compound is catalyzed by 2-hydroxyacyl-CoA lyase (HACL). This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme cleaves the carbon-carbon bond between the first and second carbons of the acyl-CoA chain.[1] This reaction yields two products: an (n-1) aldehyde (nonanal from this compound) and formyl-CoA.[2] The resulting nonanal (B32974) is subsequently oxidized to nonanoic acid by an aldehyde dehydrogenase, and nonanoic acid can then enter the β-oxidation pathway. Formyl-CoA is rapidly hydrolyzed to formate, which can be further metabolized.[1]

Two isozymes of HACL have been identified in mammalian cells, each with a distinct subcellular localization:

  • 2-Hydroxyacyl-CoA Lyase 1 (HACL1): This enzyme is located in the peroxisomes and is considered the classical enzyme for α-oxidation.[1][3] HACL1 has been shown to be involved in the degradation of both 3-methyl-branched fatty acids (like phytanic acid) and straight-chain 2-hydroxy fatty acids.[1]

  • 2-Hydroxyacyl-CoA Lyase 2 (HACL2): This isozyme is localized to the endoplasmic reticulum (ER).[4][5] Recent studies suggest that HACL2 plays a more significant role than HACL1 in the α-oxidation of straight-chain 2-hydroxy fatty acids, particularly those with very long chains.[4][5]

The initial step in this pathway is the activation of the free 2-hydroxydecanoic acid to its CoA ester, this compound, by an acyl-CoA synthetase. This activation is a prerequisite for its subsequent cleavage by HACL1 or HACL2.

metabolic_pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum FA 2-Hydroxydecanoic Acid FA_CoA This compound FA->FA_CoA Acyl-CoA Synthetase HACL1 HACL1 FA_CoA->HACL1 Transport HACL2 HACL2 FA_CoA->HACL2 Peroxisome Peroxisome ER Endoplasmic Reticulum Aldehyde Nonanal HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA HACL2->Aldehyde HACL2->Formyl_CoA Acid Nonanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Beta_Ox β-Oxidation Acid->Beta_Ox

Figure 1. Metabolic pathway of this compound.

Data Presentation: Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (s-1·mM-1)Source
Actinobacterial 2-hydroxyacyl-CoA lyase2-Hydroxyisobutyryl-CoA~120~1.3~11[6]

Note: The data presented above are for a bacterial enzyme and a different substrate. These values may not be directly extrapolated to human HACL1 or HACL2 and their activity on this compound. Further research is needed to determine the specific kinetic parameters for the human enzymes with medium-chain 2-hydroxyacyl-CoA substrates.

Regulatory Landscape: Nuclear Receptors and Gene Expression

While there is no direct evidence of this compound acting as a signaling molecule, its metabolism is likely regulated by broader mechanisms that control fatty acid homeostasis. Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[7]

PPARα, highly expressed in the liver, is a key regulator of fatty acid catabolism.[7] Activation of PPARα by fatty acids leads to the upregulation of genes involved in both β-oxidation and α-oxidation. This suggests that an increase in the cellular pool of fatty acids, which could include 2-hydroxydecanoic acid, may lead to a transcriptional upregulation of HACL1 and other enzymes involved in its degradation. This creates a feedback loop where the substrates of fatty acid oxidation pathways can induce the expression of the very enzymes that metabolize them.

signaling_pathway Fatty_Acids Increased Cellular Fatty Acids (e.g., 2-hydroxydecanoic acid) PPARa PPARα Fatty_Acids->PPARa binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to HACL1_Gene HACL1 Gene PPRE->HACL1_Gene activates transcription HACL1_Protein HACL1 Protein HACL1_Gene->HACL1_Protein translation Alpha_Ox ↑ α-Oxidation Rate HACL1_Protein->Alpha_Ox catalyzes experimental_workflow Tissue Animal Tissue (e.g., Rat Liver) Homogenization Homogenization Tissue->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Gradient_Cent Density Gradient Centrifugation Diff_Cent->Gradient_Cent Peroxisomes Isolated Peroxisomes Gradient_Cent->Peroxisomes HACL_Assay HACL Activity Assay Peroxisomes->HACL_Assay Data_Analysis Data Analysis (Enzyme Kinetics) HACL_Assay->Data_Analysis Substrate_Synth Substrate Synthesis (this compound) Substrate_Synth->HACL_Assay provides substrate

References

Early Studies on 2-Hydroxy Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of 2-hydroxy fatty acids, a unique class of lipids characterized by a hydroxyl group on the second carbon of their acyl chain, has a rich history intertwined with the elucidation of fundamental metabolic pathways and the understanding of rare genetic disorders. These fatty acids are particularly abundant in the nervous system, where they are key components of myelin sphingolipids, such as galactosylceramides and sulfatides.[1][2] This guide delves into the seminal early research that laid the groundwork for our current understanding of 2-hydroxy fatty acid metabolism, focusing on the discovery of the alpha-oxidation pathway and the enzymes that govern this critical process.

The Dawn of Discovery: Alpha-Oxidation and Refsum Disease

The initial impetus for investigating the metabolism of 2-hydroxy fatty acids arose from clinical observations. In the early 1960s, a significant breakthrough occurred when Klenk and Kahlke identified the accumulation of an unusual branched-chain fatty acid, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), in patients with a rare neurological disorder known as Refsum disease.[3][4] This discovery pinpointed the condition as an inborn error of lipid metabolism.[3] Subsequent studies in the 1960s revealed that the accumulation of phytanic acid was due to a defect in its breakdown via a process termed α-oxidation.[3]

Unlike the more common beta-oxidation pathway, which is blocked by the methyl group on the third carbon of phytanic acid, alpha-oxidation involves the removal of a single carbon from the carboxyl end of the fatty acid.[5][6] Early researchers hypothesized that this process would involve an initial oxidative decarboxylation step, releasing the terminal carboxyl group as CO2.[4]

Elucidating the Alpha-Oxidation Pathway

For a considerable time, the precise enzymatic steps of alpha-oxidation remained elusive.[3][7] A significant advancement came with the realization that the process occurs primarily within peroxisomes.[5][7] The key steps in the alpha-oxidation of phytanic acid were eventually delineated as follows:

  • Activation: Phytanic acid is first activated to phytanoyl-CoA.[5]

  • Hydroxylation: Phytanoyl-CoA is then oxidized to 2-hydroxyphytanoyl-CoA.[5] This step is a crucial hydroxylation reaction that introduces the characteristic 2-hydroxy group.

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved to produce pristanal (B217276) and formyl-CoA.[5]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid.[5]

  • Beta-Oxidation: Pristanic acid, now lacking the problematic beta-methyl group, can enter the peroxisomal beta-oxidation pathway for further degradation.[5][8]

Key Enzymes in 2-Hydroxy Fatty Acid Metabolism

The resolution of the alpha-oxidation pathway led to the identification of the key enzymes involved, many of which were characterized in the late 1990s.[4]

Phytanoyl-CoA Hydroxylase (PHYH)

A pivotal discovery was the identification of phytanoyl-CoA hydroxylase (PHYH), the enzyme responsible for converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[3] This enzyme was found to be deficient in individuals with classic Refsum disease, confirming its critical role in phytanic acid metabolism.[3][8] The characterization of PHYH revealed its dependence on Fe2+ and 2-oxoglutarate as cofactors.[3]

Fatty Acid 2-Hydroxylase (FA2H)

While PHYH is specific for branched-chain fatty acids, another key enzyme, Fatty Acid 2-Hydroxylase (FA2H), is responsible for the 2-hydroxylation of a broader range of fatty acids, particularly those destined for incorporation into sphingolipids.[9][10] The human gene encoding this enzyme, FA2H, was identified and characterized, revealing its high expression in the brain.[1][9] The FA2H enzyme is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[10] Mutations in the FA2H gene are now known to cause a group of neurodegenerative disorders, highlighting the importance of 2-hydroxylated sphingolipids in maintaining myelin and overall neurological health.[11]

Quantitative Data from Early Studies

Early research relied on meticulous biochemical analyses to quantify the accumulation of metabolites in patients and to measure enzyme activities in various tissues. While extensive raw data from these pioneering studies is not always readily available in modern databases, the following table summarizes the types of quantitative findings that were central to advancing the field.

Parameter MeasuredSample TypeTypical Finding in Early StudiesSignificance
Phytanic Acid LevelsPlasma/Tissues from Refsum Disease PatientsHighly elevated compared to control subjects.[3][8]Diagnostic marker for Refsum disease and indicated a block in its catabolism.
Pristanic Acid LevelsPlasma/Tissues from Refsum Disease PatientsNormal or slightly elevated, suggesting the metabolic block occurred before its formation.[8]Helped to pinpoint the enzymatic defect to the initial steps of alpha-oxidation.
[U-14C20]Phytanic Acid Oxidation to [14C1]CO2In vivo studies in patients and controlsRapidly oxidized in control subjects but not in patients with Refsum disease.[4]Provided direct evidence of a defective phytanic acid oxidation pathway in the disease.
Fatty Acid 2-Hydroxylase ActivityBrain tissue, cultured cellsActivity increased during the period of active myelination in postnatal mouse brain.[1]Correlated the synthesis of 2-hydroxy fatty acids with the formation of myelin.
Free 2-Hydroxy Fatty Acid LevelsPostnatal mouse brainIncreased 5- to 9-fold during myelination, mirroring the increase in 2-hydroxy galactolipids.[1]Supported the precursor-product relationship between free 2-hydroxy fatty acids and myelin sphingolipids.

Experimental Protocols of Key Early Experiments

The methodologies employed in the early investigation of 2-hydroxy fatty acid metabolism were foundational. Below are detailed descriptions of the types of experimental protocols that were instrumental.

Protocol 1: In Vivo Radiolabeling Studies to Trace Phytanic Acid Metabolism
  • Objective: To determine if patients with Refsum disease could oxidize phytanic acid.

  • Methodology:

    • Subject Administration: A tracer amount of uniformly carbon-14 (B1195169) labeled phytanic acid ([U-14C20]phytanic acid) was administered orally or intravenously to both Refsum disease patients and healthy control subjects.[4]

    • Sample Collection: Expired air was collected at regular intervals over a period of hours to days. Blood and urine samples were also collected.

    • Measurement of Radioactivity: The amount of radioactivity in the expired CO2 was measured using a scintillation counter. This provided a direct measure of the rate of phytanic acid oxidation.[4]

    • Analysis of Metabolites: Radiolabeled metabolites in blood and urine were extracted, separated using techniques like thin-layer chromatography (TLC) or gas-liquid chromatography (GLC), and quantified by their radioactivity.

  • Key Findings: These studies demonstrated a profound inability of Refsum disease patients to oxidize phytanic acid to CO2, providing the first functional evidence of the metabolic defect.[4]

Protocol 2: Enzyme Assays for Phytanoyl-CoA Hydroxylase Activity
  • Objective: To identify and characterize the enzyme responsible for the first step of phytanic acid alpha-oxidation.

  • Methodology:

    • Tissue Homogenization: Liver or fibroblast cell samples were homogenized in a suitable buffer to release their cellular contents.

    • Subcellular Fractionation: The homogenate was subjected to differential centrifugation to isolate specific organelles, such as peroxisomes and mitochondria.

    • Incubation with Substrate: The subcellular fractions were incubated with phytanoyl-CoA, the activated form of phytanic acid.

    • Cofactor Addition: The reaction mixture was supplemented with potential cofactors, such as Fe2+, 2-oxoglutarate, and ascorbate.[3]

    • Product Detection: The formation of 2-hydroxyphytanoyl-CoA was measured. Early methods might have involved derivatization followed by gas chromatography-mass spectrometry (GC-MS).

  • Key Findings: These assays led to the discovery and characterization of phytanoyl-CoA hydroxylase and demonstrated its deficiency in tissues from Refsum disease patients.[3]

Protocol 3: Analysis of Fatty Acid Composition in Myelin
  • Objective: To determine the fatty acid composition of myelin sphingolipids and quantify the abundance of 2-hydroxy fatty acids.

  • Methodology:

    • Myelin Isolation: Myelin was purified from brain tissue by sucrose (B13894) density gradient centrifugation.

    • Lipid Extraction: Total lipids were extracted from the purified myelin using a chloroform/methanol mixture.

    • Separation of Lipid Classes: Individual lipid classes, such as cerebrosides and sulfatides, were separated by column chromatography or thin-layer chromatography.

    • Fatty Acid Methyl Ester (FAME) Preparation: The fatty acids from the isolated sphingolipids were transmethylated to form fatty acid methyl esters.

    • Gas-Liquid Chromatography (GLC): The FAMEs were separated and quantified by GLC. The hydroxyl group of the 2-hydroxy FAMEs often required derivatization (e.g., silylation) to improve their chromatographic properties.[12]

  • Key Findings: These analyses revealed that 2-hydroxy fatty acids are highly enriched in myelin galactolipids, suggesting their crucial role in the structure and function of the myelin sheath.[1]

Visualizing the Pathways and Workflows

The following diagrams illustrate the core metabolic pathway and a typical experimental workflow from the early studies.

alpha_oxidation_pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The alpha-oxidation pathway of phytanic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction Hydrolysis Hydrolysis/Saponification Lipid_Extraction->Hydrolysis Derivatization Derivatization (e.g., FAMEs) Hydrolysis->Derivatization Chromatography Gas-Liquid Chromatography (GLC) Derivatization->Chromatography Detection Flame Ionization Detection (FID) Chromatography->Detection Quantification Quantification of 2-Hydroxy Fatty Acids Detection->Quantification

Caption: A typical early experimental workflow for analyzing 2-hydroxy fatty acids.

Conclusion

The early studies on 2-hydroxy fatty acid metabolism were pivotal, not only for understanding the biochemical basis of Refsum disease but also for uncovering a novel fatty acid degradation pathway. This foundational research, built upon meticulous analytical chemistry and insightful clinical observation, has paved the way for our current, more detailed understanding of the roles these unique lipids play in health and disease. The discovery of the alpha-oxidation pathway and its key enzymes, such as PHYH and FA2H, continues to inform research into neurodegenerative diseases, myelin biology, and the development of potential therapeutic strategies.

References

Methodological & Application

Synthesis of 2-Hydroxydecanoyl-CoA: Laboratory Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 2-hydroxydecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The following sections outline both enzymatic and chemical approaches to its synthesis, complete with experimental details, data presentation, and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a medium-chain acyl-CoA thioester that plays a role in the alpha-oxidation of fatty acids.[1][2][3] This metabolic pathway is essential for the breakdown of branched-chain fatty acids and 2-hydroxy long-chain fatty acids.[4][5] The availability of pure this compound is critical for studying the enzymes involved in this pathway, for investigating metabolic disorders, and for the development of potential therapeutic agents. This guide details two primary methodologies for its synthesis in a laboratory setting.

Methods Overview

Two principal methods for the synthesis of this compound are presented:

  • Enzymatic Synthesis: This method leverages the catalytic activity of 2-hydroxyacyl-CoA lyase/synthase (HACL/S) to condense formyl-CoA with nonanal. This approach offers high specificity and stereoselectivity.

  • Chemical Synthesis: This traditional chemical approach involves the activation of 2-hydroxydecanoic acid and its subsequent coupling with Coenzyme A. This method is suitable for producing larger quantities and for creating analogs.

The choice of method will depend on the specific experimental needs, available resources, and desired purity of the final product.

Section 1: Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is based on the reversible reaction catalyzed by 2-hydroxyacyl-CoA lyase/synthase (HACL/S).[6] In the synthetic direction, the enzyme facilitates an acyloin condensation between formyl-CoA and an aldehyde, in this case, nonanal, to produce this compound.

Experimental Workflow: Enzymatic Synthesis

cluster_prep Precursor Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification and Analysis Formyl-CoA Formyl-CoA Reaction_Mix Reaction Mixture (Formyl-CoA, Nonanal, HACL/S enzyme, Buffer, Thiamine (B1217682) Pyrophosphate) Formyl-CoA->Reaction_Mix Nonanal Nonanal Nonanal->Reaction_Mix Incubation Incubation (Controlled Temperature and Time) Reaction_Mix->Incubation Purification HPLC Purification Incubation->Purification Analysis LC-MS/MS Analysis (Purity and Identity Confirmation) Purification->Analysis Product This compound Analysis->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol: Enzymatic Synthesis

1. Preparation of Reagents:

  • Recombinant 2-Hydroxyacyl-CoA Lyase/Synthase (HACL/S): Express and purify recombinant HACL/S from a suitable expression system (e.g., E. coli). The human HACL1 is a suitable candidate.[4][5]

  • Formyl-CoA: Synthesize formyl-CoA from formic acid and Coenzyme A.

  • Nonanal: Procure high-purity nonanal.

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM thiamine pyrophosphate (TPP).

2. Enzymatic Reaction:

  • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 1 mM Formyl-CoA

    • 2 mM Nonanal (dissolved in a minimal amount of a suitable organic solvent like DMSO before adding to the aqueous buffer)

    • 0.5 mg/mL purified recombinant HACL/S enzyme

    • Reaction Buffer to a final volume of 1 mL.

  • Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

3. Purification by HPLC:

  • Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen.

  • Filter the aqueous solution through a 0.22 µm filter.

  • Purify the this compound from the filtered solution using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the this compound peak.

4. Analysis and Characterization:

  • Confirm the identity and purity of the collected fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Determine the concentration of the purified this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

Quantitative Data
ParameterExpected Value
Reaction Yield 40-60% (conversion of formyl-CoA)
Purity (post-HPLC) >95%
Retention Time (HPLC) Dependent on specific column and gradient
Mass (LC-MS/MS) [M-H]⁻ ion consistent with calculated mass

Section 2: Chemical Synthesis of this compound

The chemical synthesis of this compound involves the activation of the carboxyl group of 2-hydroxydecanoic acid, followed by its reaction with the free sulfhydryl group of Coenzyme A. A common method for activating the carboxylic acid is through the formation of an N-hydroxysuccinimide (NHS) ester.[6]

Experimental Workflow: Chemical Synthesis

cluster_activation Activation of 2-Hydroxydecanoic Acid cluster_coupling Coupling with Coenzyme A cluster_purification_chem Purification and Analysis Start_Mat_Chem 2-Hydroxydecanoic Acid Activation_Step Reaction with N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (B1669883) (DCC) Start_Mat_Chem->Activation_Step Activated_Intermediate 2-Hydroxydecanoic Acid-NHS Ester Activation_Step->Activated_Intermediate Coupling_Reaction Reaction in Bicarbonate Buffer Activated_Intermediate->Coupling_Reaction CoA Coenzyme A CoA->Coupling_Reaction Purification_Chem HPLC Purification Coupling_Reaction->Purification_Chem Analysis_Chem LC-MS/MS Analysis (Purity and Identity Confirmation) Purification_Chem->Analysis_Chem Product_Chem This compound Analysis_Chem->Product_Chem

Caption: Workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol: Chemical Synthesis

1. Synthesis of 2-Hydroxydecanoic Acid-NHS Ester:

  • Dissolve 2-hydroxydecanoic acid (1 mmol) and N-hydroxysuccinimide (1.1 mmol) in 10 mL of anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-hydroxydecanoic acid-NHS ester.

2. Coupling with Coenzyme A:

  • Dissolve Coenzyme A (0.5 mmol) in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.0).

  • Dissolve the crude 2-hydroxydecanoic acid-NHS ester in 5 mL of tetrahydrofuran (B95107) (THF).

  • Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

3. Purification by HPLC:

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Purify the this compound by RP-HPLC using the same conditions as described for the enzymatic synthesis protocol.

4. Analysis and Characterization:

  • Confirm the identity and purity of the product by LC-MS/MS.

  • Determine the concentration as described previously.

Quantitative Data
ParameterExpected Value
Overall Yield 20-40%
Purity (post-HPLC) >98%
Retention Time (HPLC) Dependent on specific column and gradient
Mass (LC-MS/MS) [M-H]⁻ ion consistent with calculated mass

Section 3: Metabolic Pathway Context

This compound is an intermediate in the alpha-oxidation of fatty acids, a peroxisomal pathway responsible for the degradation of certain fatty acids that cannot be processed by beta-oxidation.

Alpha-Oxidation Pathway

Fatty_Acid Branched-Chain or 2-Hydroxy Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase 2_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Acyl_CoA->2_Hydroxyacyl_CoA Acyl-CoA Dioxygenase Aldehyde (n-1) Aldehyde 2_Hydroxyacyl_CoA->Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA 2_Hydroxyacyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Beta_Oxidation Further Metabolism (e.g., Beta-Oxidation) Aldehyde->Beta_Oxidation

Caption: The role of 2-hydroxyacyl-CoA in the alpha-oxidation pathway.

This pathway is particularly important for the metabolism of phytanic acid, a branched-chain fatty acid derived from the diet.[2] A deficiency in the enzymes of this pathway can lead to the accumulation of toxic metabolites and result in neurological disorders such as Refsum disease.[3] The synthesis of intermediates like this compound is crucial for studying these enzymes and the pathophysiology of such diseases.

References

Application Notes and Protocols for the Purification of 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoyl-CoA is a crucial intermediate in various metabolic pathways, including fatty acid alpha-oxidation. The availability of highly purified this compound is essential for in-depth biochemical and enzymatic studies, as well as for the screening of potential drug candidates that target enzymes involved in its metabolism. These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound, ensuring high purity and yield for downstream applications. The methodology is based on established principles for the synthesis and purification of other acyl-CoA thioesters.

Data Presentation

The purification of this compound can be monitored at each step to assess the yield and purity. The following table summarizes expected quantitative data from a typical purification process.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purity (%)
Crude Cell Lysate200500.25100<10
Ammonium Sulfate Precipitation80400.58025
Affinity Chromatography5306.06090
Reverse-Phase HPLC0.52550.050>98

Experimental Protocols

This protocol outlines the enzymatic synthesis of this compound followed by its purification.

Part 1: Enzymatic Synthesis of this compound

This procedure utilizes a 2-hydroxyacyl-CoA synthase enzyme to generate the target compound.

Materials:

  • This compound synthase (recombinantly expressed and purified)

  • 2-Hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Magnesium Chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction vessel

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM 2-Hydroxydodecanoic acid

    • 5 mM Coenzyme A

    • 10 mM ATP

    • 5 mM MgCl₂

  • Initiate the reaction by adding the purified 2-hydroxyacyl-CoA synthase to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches completion (as indicated by the stabilization of product formation), terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the synthesized this compound for purification.

Part 2: Purification of this compound by Reverse-Phase HPLC

This protocol describes the purification of the synthesized this compound from the reaction mixture.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • Reverse-Phase HPLC system

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM Potassium phosphate buffer (pH 5.5)

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Filter the supernatant from the synthesis reaction through a 0.22 µm filter to remove any particulate matter.

  • Equilibrate the C18 HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject the filtered supernatant onto the column.

  • Elute the bound this compound using a linear gradient of Mobile Phase B from 5% to 60% over 30 minutes.

  • Monitor the elution profile at 260 nm to detect the adenine (B156593) ring of Coenzyme A.

  • Collect the fractions corresponding to the major peak, which represents this compound.

  • Pool the collected fractions and confirm the purity using analytical HPLC and mass spectrometry.

  • Lyophilize the purified product for long-term storage at -80°C.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification S1 Prepare Reaction Mixture (2-Hydroxydodecanoic acid, CoA, ATP, MgCl2) S2 Add 2-Hydroxyacyl-CoA Synthase S1->S2 S3 Incubate at 37°C S2->S3 S4 Terminate Reaction (TCA) S3->S4 S5 Centrifuge & Collect Supernatant S4->S5 P1 Filter Supernatant S5->P1 P2 Reverse-Phase HPLC (C18) P1->P2 P3 Fraction Collection (UV Detection at 260 nm) P2->P3 P4 Purity Analysis (HPLC, MS) P3->P4 P5 Lyophilization P4->P5

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Context: Fatty Acid Alpha-Oxidation

G A Phytanoyl-CoA B 2-Hydroxyphytanoyl-CoA A->B Phytanoyl-CoA hydroxylase C Pristanal B->C 2-Hydroxyphytanoyl-CoA lyase D Pristanic Acid C->D Aldehyde dehydrogenase

Caption: Simplified pathway of fatty acid alpha-oxidation.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoyl-CoA is a key intermediate in the alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids.[1][2][3] Dysregulation of this pathway has been implicated in several metabolic disorders. Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and for the development of therapeutics targeting fatty acid metabolism. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular Formula C31H56N7O18P3SCalculated
Monoisotopic Mass 939.2670 DaCalculated
Exact Mass 939.2670 DaCalculated

Note: These values were calculated based on the elemental composition of this compound.

Biological Pathway: Alpha-Oxidation of Decanoic Acid

This compound is an intermediate in the alpha-oxidation of fatty acids. This pathway is particularly important for the metabolism of fatty acids that cannot undergo beta-oxidation due to branching at the beta-carbon. The key enzymatic step involving this compound is its cleavage by 2-hydroxyacyl-CoA lyase (HACL1).[1][4][5][6]

alpha_oxidation Decanoic Acid Decanoic Acid Decanoyl-CoA Decanoyl-CoA Decanoic Acid->Decanoyl-CoA Acyl-CoA Synthetase This compound This compound Decanoyl-CoA->this compound Fatty Acyl-CoA Oxidase Nonanal Nonanal This compound->Nonanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl-CoA Formyl-CoA This compound->Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Further Metabolism Further Metabolism Nonanal->Further Metabolism Formyl-CoA->Further Metabolism

Figure 1: Alpha-oxidation pathway of decanoic acid.

Experimental Protocols

Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step due to their low abundance and instability.

Materials:

  • Internal Standard (IS): 13C-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA.

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C.

  • Centrifuge capable of 4°C operation.

  • Lyophilizer or vacuum concentrator.

  • Reconstitution Solvent: 5% Methanol in water.

Protocol:

  • For cultured cells, rapidly quench metabolism by aspirating the medium and washing with ice-cold phosphate-buffered saline.

  • For tissue samples, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.

  • Add 1 mL of pre-chilled extraction solvent and the internal standard to the cell pellet or tissue powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase liquid chromatography method is suitable for the separation of this compound from other cellular components.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for quantification.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation and Analysis

Predicted Fragmentation Pattern of this compound

While experimental data for this compound is not widely available, a predicted fragmentation pattern can be inferred from the known fragmentation of other acyl-CoAs. The primary fragmentation event is the neutral loss of the CoA moiety or specific fragments of it.

fragmentation Precursor Ion This compound [M+H]+ = 940.27 Fragment1 [M+H - 507.1]+ Precursor Ion->Fragment1 Loss of Adenosine (B11128) Diphosphate (B83284) Fragment2 [M+H - 428.1]+ Precursor Ion->Fragment2 Loss of Phosphoadenosine Fragment3 Acylium Ion Precursor Ion->Fragment3 Cleavage of Thioester Bond

Figure 2: Predicted fragmentation of this compound.
Predicted MRM Transitions

Based on the predicted fragmentation, the following MRM transitions can be used for the detection and quantification of this compound. These transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound940.3433.2OptimizeQuantifier
This compound940.3512.2OptimizeQualifier
Internal Standard (e.g., 13C-Decanoyl-CoA)VariesVariesOptimizeNormalization

Note: The product ions are based on the predicted loss of adenosine diphosphate ([M+H - 507.1]+) and phosphoadenosine ([M+H - 428.1]+). The acylium ion would be another potential product ion to monitor.

Quantitative Data Summary (Illustrative Example)

The following table provides a template for presenting quantitative data. The values are for illustrative purposes only and must be determined experimentally.

Sample GroupnThis compound (pmol/mg protein)Standard Deviationp-value
Control61.250.32-
Treatment A62.870.65<0.05
Treatment B60.980.21>0.05

Experimental Workflow

The overall experimental workflow for the analysis of this compound is summarized in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography Reconstitution->LC_Separation MS_Detection Mass Spectrometry LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Statistics Statistical Analysis Quantification->Statistics

Figure 3: Experimental workflow for this compound analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based analysis of this compound. While some of the mass spectrometry parameters are predicted due to the limited availability of experimental data for this specific molecule, they provide a strong foundation for method development. Researchers are encouraged to optimize these parameters for their specific instrumentation and experimental needs to achieve the best possible analytical performance. The successful application of these methods will contribute to a better understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for the HPLC Separation of 2-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyacyl-Coenzyme A (CoA) derivatives are critical intermediates in several metabolic pathways, most notably in the alpha-oxidation of fatty acids. This process is essential for the metabolism of branched-chain fatty acids, such as phytanic acid, and the degradation of 2-hydroxy straight-chain fatty acids. Dysregulation of these pathways is associated with various metabolic disorders. Accurate separation and quantification of 2-hydroxyacyl-CoAs are therefore crucial for studying these metabolic processes and for the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the separation of 2-hydroxyacyl-CoAs using High-Performance Liquid Chromatography (HPLC). The methods described herein cover both standard reversed-phase HPLC for separation based on acyl chain length and chiral HPLC for the resolution of stereoisomers.

Metabolic Significance of 2-Hydroxyacyl-CoAs

2-Hydroxyacyl-CoAs are primarily involved in the alpha-oxidation pathway, which occurs in peroxisomes. This pathway is responsible for the degradation of fatty acids by a single carbon atom from the carboxyl end. A key step in this process is the conversion of a fatty acyl-CoA to a 2-hydroxyacyl-CoA, which is then cleaved to yield formyl-CoA and an aldehyde with one less carbon atom.

Alpha_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Phytanoyl_CoA_Dioxygenase Phytanoyl-CoA Dioxygenase (PHYH) Fatty_Acyl_CoA->Phytanoyl_CoA_Dioxygenase Two_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA Phytanoyl_CoA_Dioxygenase->Two_Hydroxyacyl_CoA Two_Hydroxyacyl_CoA_Lyase 2-Hydroxyacyl-CoA Lyase (HACL1) Two_Hydroxyacyl_CoA->Two_Hydroxyacyl_CoA_Lyase Formyl_CoA Formyl-CoA Two_Hydroxyacyl_CoA_Lyase->Formyl_CoA Aldehyde (n-1) Aldehyde Two_Hydroxyacyl_CoA_Lyase->Aldehyde Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid Aldehyde_Dehydrogenase->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Alpha-Oxidation Pathway of Fatty Acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines the extraction of acyl-CoAs from biological samples.

Materials:

  • Cold 0.1 M Perchloric Acid

  • Homogenizer (e.g., Polytron or sonicator)

  • Centrifuge capable of 10,000 x g and 4°C

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium hydroxide (B78521) solution

  • 0.45 µm PVDF microcentrifuge filters

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of cold 0.1 M perchloric acid.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1-2 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1-2 mL of methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PVDF filter before injection into the HPLC system.[1]

Sample_Prep_Workflow Start Tissue/Cell Sample Homogenize Homogenize in Cold Perchloric Acid Start->Homogenize Centrifuge Centrifuge (10,000 x g, 4°C) Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid Phase Extraction (C18) Collect_Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject

References

Application Notes and Protocols for the Enzymatic Assay of 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoyl-CoA is a key intermediate in the peroxisomal alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of branched-chain fatty acids and 2-hydroxylated straight-chain fatty acids.[1][2][3] The enzyme responsible for the cleavage of this compound is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][3] HACL1 catalyzes the conversion of this compound into nonanal (B32974) and formyl-CoA.[1][3] Dysregulation of this pathway has been implicated in several metabolic disorders. Therefore, a reliable and quantitative enzymatic assay for this compound is crucial for studying lipid metabolism, identifying potential therapeutic targets, and screening for drug candidates.

These application notes provide a detailed protocol for a continuous spectrophotometric assay for HACL1 activity using this compound as a substrate. The assay is based on the coupling of the HACL1 reaction to an auxiliary enzyme, aldehyde dehydrogenase (ALDH), which catalyzes the oxidation of the nonanal product, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HACL1 activity.

Signaling Pathway and Experimental Workflow

The enzymatic assay for this compound is centered around the peroxisomal alpha-oxidation pathway. The following diagrams illustrate the key steps of this pathway and the workflow of the coupled spectrophotometric assay.

Peroxisomal Alpha-Oxidation Pathway 2-Hydroxydecanoic Acid 2-Hydroxydecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxydecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound ATP, CoA HACL1 HACL1 (TPP-dependent) This compound->HACL1 Nonanal Nonanal HACL1->Nonanal Formyl-CoA Formyl-CoA HACL1->Formyl-CoA ALDH Aldehyde Dehydrogenase Nonanal->ALDH Formate Formate Formyl-CoA->Formate Hydrolase Nonanoic Acid Nonanoic Acid ALDH->Nonanoic Acid NAD+ -> NADH

Caption: Peroxisomal alpha-oxidation of 2-hydroxydecanoic acid.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synthesize this compound Synthesize this compound Prepare Reaction Mixture Prepare Reaction Mixture Synthesize this compound->Prepare Reaction Mixture Prepare Reagents Prepare Reagents Prepare Reagents->Prepare Reaction Mixture Purify HACL1 Enzyme Purify HACL1 Enzyme Initiate Reaction Add HACL1 Purify HACL1 Enzyme->Initiate Reaction Prepare Reaction Mixture->Initiate Reaction Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate Reaction->Monitor Absorbance at 340 nm Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance at 340 nm->Calculate Initial Velocity Determine Kinetic Parameters Determine Kinetic Parameters Calculate Initial Velocity->Determine Kinetic Parameters

Caption: Workflow for the enzymatic assay of this compound.

Data Presentation

The following tables summarize the key parameters for the enzymatic assay of this compound.

Table 1: Reagents for the Coupled Spectrophotometric Assay

ReagentStock ConcentrationFinal ConcentrationPurpose
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mMMaintain pH
This compound10 mM0.01 - 1 mMSubstrate
NAD⁺50 mM2 mMCoenzyme for ALDH
Aldehyde Dehydrogenase (ALDH)10 U/mL0.1 U/mLCoupling enzyme
Thiamine Pyrophosphate (TPP)10 mM0.1 mMCofactor for HACL1
MgCl₂1 M1 mMCofactor for HACL1
HACL1 EnzymeVariableVariableEnzyme of interest
Nuclease-free Water-To final volumeSolvent

Table 2: Typical Kinetic Parameters for HACL1

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
2-Hydroxyoctadecanoyl-CoA~10-20Not specified
2-Hydroxyphytanoyl-CoA~15Not specified
2-Hydroxyisobutyryl-CoA (bacterial HACL)1201.3 s⁻¹ (kcat)[4]
This compoundData not availableData not available-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general method for synthesizing fatty acyl-CoAs using N-hydroxysuccinimide (NHS) esters.[5][6]

Materials:

  • 2-Hydroxydecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dioxane (anhydrous)

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 2-Hydroxydecanoic Acid:

    • Dissolve 2-hydroxydecanoic acid (1 mmol) and NHS (1.1 mmol) in 10 mL of anhydrous dioxane.

    • Add DCC (1.1 mmol) to the solution and stir at room temperature for 12-16 hours.

    • A white precipitate of dicyclohexylurea will form. Remove the precipitate by filtration.

    • Evaporate the dioxane from the filtrate under reduced pressure to obtain the crude 2-hydroxydecanoyl-NHS ester.

    • Purify the NHS ester by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Synthesis of this compound:

    • Dissolve the purified 2-hydroxydecanoyl-NHS ester (0.5 mmol) in 5 mL of dioxane.

    • In a separate flask, dissolve Coenzyme A lithium salt (0.6 mmol) in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the CoA solution with constant stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small amounts of 1 M sodium bicarbonate if necessary.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, purify the this compound by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

    • Determine the concentration of the synthesized this compound spectrophotometrically using an extinction coefficient for the adenine (B156593) ring.

Protocol 2: Coupled Spectrophotometric Assay for HACL1 Activity

This protocol describes a continuous assay to measure the activity of HACL1 by monitoring the production of NADH at 340 nm.

Materials:

  • Purified HACL1 enzyme

  • This compound (substrate)

  • Aldehyde Dehydrogenase (ALDH) from a commercial source (ensure it is active with nonanal)

  • NAD⁺

  • Thiamine Pyrophosphate (TPP)

  • MgCl₂

  • Potassium phosphate buffer (1 M, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂ and 0.1 mM TPP.

    • Prepare stock solutions of this compound (10 mM), NAD⁺ (50 mM), and ALDH (10 U/mL) in nuclease-free water.

  • Assay Setup:

    • In a well of a 96-well plate or a cuvette, prepare the reaction mixture with the final concentrations listed in Table 1. The total volume is typically 200 µL for a 96-well plate or 1 mL for a cuvette.

    • Add all components except for the HACL1 enzyme.

    • Mix gently and pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a known amount of the HACL1 enzyme to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 340 nm in a spectrophotometer with temperature control set to 37°C.

    • Record the absorbance every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Express the HACL1 activity in units (µmol of product formed per minute) per mg of enzyme.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound (e.g., 0.01 mM to 1 mM) and fit the data to the Michaelis-Menten equation.

Controls:

  • No HACL1 control: To measure the background rate of NAD⁺ reduction in the absence of HACL1.

  • No substrate control: To ensure that the observed activity is dependent on the presence of this compound.

  • No ALDH control: To confirm that the increase in absorbance is due to the coupled reaction.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing a robust and reliable enzymatic assay for this compound. This assay is a valuable tool for researchers in the fields of lipid metabolism, drug discovery, and diagnostics. The detailed protocols for substrate synthesis and the coupled spectrophotometric assay, along with the structured data presentation, will facilitate the implementation and interpretation of this important enzymatic measurement. Further optimization of the assay conditions may be necessary depending on the specific experimental setup and the source of the HACL1 enzyme.

References

Application Notes and Protocols for Enzyme Kinetics using 2-hydroxydecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 2-hydroxydecanoyl-CoA as a substrate in enzyme kinetic studies. The primary enzyme of focus is 2-hydroxyacyl-CoA lyase 1 (HACL1), a key enzyme in the peroxisomal alpha-oxidation of fatty acids. HACL1 catalyzes the cleavage of 2-hydroxyacyl-CoA molecules into an (n-1) aldehyde and formyl-CoA.[1][2] Understanding the kinetics of this enzyme with various substrates, including this compound, is crucial for elucidating its role in lipid metabolism and for the development of potential therapeutic agents targeting fatty acid oxidation pathways.

These notes offer detailed protocols for enzyme assays, recombinant enzyme production, and data analysis. Additionally, visual diagrams are provided to illustrate the metabolic pathway and experimental workflows.

Metabolic Pathway: Fatty Acid Alpha-Oxidation

The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) plays a crucial role in the alpha-oxidation of fatty acids, a metabolic pathway that breaks down 3-methyl-branched fatty acids and shortens 2-hydroxy long-chain fatty acids.[1] The pathway is essential for the degradation of substrates like phytanic acid, which cannot be metabolized through beta-oxidation due to the presence of a methyl group on the β-carbon. HACL1, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes, catalyzes the cleavage of a 2-hydroxyacyl-CoA intermediate into an aldehyde with one less carbon atom and formyl-CoA.[1][2]

Fatty_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Fatty_Acid 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA H2_Acyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->H2_Acyl_CoA AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) (TPP, Mg2+ dependent) H2_Acyl_CoA->HACL1 Aldehyde (n-1) Aldehyde (e.g., Nonanal) HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase NAD(P)+ Formyl_CoA_Hydrolase Formyl-CoA Hydrolase Formyl_CoA->Formyl_CoA_Hydrolase Carboxylic_Acid (n-1) Carboxylic Acid Aldehyde_Dehydrogenase->Carboxylic_Acid NAD(P)H Formate Formate Formyl_CoA_Hydrolase->Formate

Figure 1: Fatty Acid Alpha-Oxidation Pathway in the Peroxisome.

Quantitative Data Presentation

While specific kinetic parameters for this compound with HACL1 are not extensively documented in peer-reviewed literature, the following table provides a template for summarizing experimentally determined kinetic constants. Researchers can populate this table with their own data for comparison with other substrates.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
This compoundHuman HACL1Data to be determinedData to be determinedData to be determinedData to be determined(Internal Data)
2-hydroxyoctadecanoyl-CoAHuman HACL1[Insert Value][Insert Value][Insert Value][Insert Value][Cite relevant literature if available]
2-hydroxy-3-methylhexadecanoyl-CoAHuman HACL1[Insert Value][Insert Value][Insert Value][Insert Value][Cite relevant literature if available]

Experimental Protocols

Recombinant Human HACL1 Expression and Purification

Note: Expression of active human HACL1 in E. coli has been reported to be challenging, with the potential for inactive protein formation.[3] Expression in mammalian cells has shown more success.[3] The following is a general protocol adaptable for mammalian cell expression systems.

a. Gene Synthesis and Cloning:

  • Synthesize the human HACL1 gene (NCBI Gene ID: 26061) with appropriate codon optimization for the chosen expression system (e.g., HEK293 or CHO cells).

  • Clone the HACL1 cDNA into a suitable mammalian expression vector containing a strong promoter (e.g., CMV) and a purification tag (e.g., N-terminal His-tag or GST-tag).

b. Transfection of Mammalian Cells:

  • Culture HEK293 or CHO cells in an appropriate medium to a density of 1.5-2.0 x 106 cells/mL.

  • Transfect the cells with the HACL1 expression plasmid using a suitable transfection reagent (e.g., PEI, Lipofectamine).

  • Incubate the cells for 48-72 hours post-transfection to allow for protein expression.

c. Cell Lysis and Protein Extraction:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Clarify the lysate by centrifugation to remove cell debris.

d. Affinity Chromatography Purification:

  • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged protein) with binding buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (for His-tag) to remove non-specifically bound proteins.

  • Elute the recombinant HACL1 with an elution buffer containing a high concentration of imidazole.

e. Protein Dialysis and Storage:

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified enzyme and store at -80°C.

Enzyme Kinetics Assay for HACL1 with this compound

This protocol is designed to determine the kinetic parameters of HACL1 using this compound as a substrate by measuring the formation of the aldehyde product, nonanal.

a. Materials and Reagents:

  • Purified recombinant human HACL1

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.5 mM Thiamine Pyrophosphate (TPP)

  • Aldehyde detection reagent (e.g., a fluorogenic probe or a derivatizing agent for HPLC)

  • 96-well microplate (for spectrophotometric or fluorometric assays) or HPLC vials

  • Spectrophotometer, fluorometer, or HPLC system

b. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

  • Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

  • In a 96-well plate or microcentrifuge tubes, add the assay buffer and the substrate dilutions.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed amount of purified HACL1 enzyme to each well/tube.

  • Monitor the formation of the aldehyde product over time using a suitable detection method.

    • Option 1: Fluorometric Detection: Use a commercially available aldehyde detection kit that employs a fluorogenic probe.

    • Option 2: HPLC-based Detection: At specific time points, stop the reaction (e.g., by adding an acid). Derivatize the aldehyde product with a fluorescent tag (e.g., 1,3-cyclohexanedione) and quantify using reverse-phase HPLC with fluorescence detection.

  • Measure the initial reaction velocities (v0) from the linear portion of the progress curves at each substrate concentration.

c. Data Analysis:

  • Plot the initial velocities (v0) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

  • Calculate the catalytic constant (kcat) using the equation:

kcat = Vmax / [E]t

where [E]t is the total enzyme concentration.

  • Determine the catalytic efficiency (kcat/Km).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of HACL1.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate Dilutions Reaction_Setup Set up reactions with varying [this compound] Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Purified Recombinant HACL1 Reaction_Start Initiate reaction with HACL1 Enzyme_Prep->Reaction_Start Incubation Incubate at 37°C Reaction_Setup->Incubation Incubation->Reaction_Start Data_Collection Monitor product formation (Aldehyde or Formyl-CoA) Reaction_Start->Data_Collection Initial_Velocities Calculate Initial Velocities (v0) Data_Collection->Initial_Velocities MM_Plot Plot v0 vs. [S] Initial_Velocities->MM_Plot Kinetic_Parameters Determine Km, Vmax, kcat MM_Plot->Kinetic_Parameters

Figure 2: Workflow for HACL1 Enzyme Kinetics.

Logical Relationship of Kinetic Analysis

This diagram outlines the logical steps involved in the analysis of enzyme kinetic data.

Logical_Relationship cluster_model Kinetic Modeling cluster_output Kinetic Parameters Input_Data Initial Velocity Data (v0 at different [S]) Nonlinear_Regression Non-linear Regression Analysis Input_Data->Nonlinear_Regression MM_Equation Michaelis-Menten Equation V = (Vmax * [S]) / (Km + [S]) MM_Equation->Nonlinear_Regression Km Km (Substrate Affinity) Nonlinear_Regression->Km Vmax Vmax (Maximum Velocity) Nonlinear_Regression->Vmax kcat_Km kcat/Km (Catalytic Efficiency) Km->kcat_Km kcat kcat (Turnover Number) Vmax->kcat /[Enzyme] kcat->kcat_Km

Figure 3: Logical Flow of Enzyme Kinetic Data Analysis.

References

Application Note & Protocol: Quantification of 2-Hydroxydecanoyl-CoA in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxydecanoyl-CoA is a ten-carbon, 2-hydroxylated fatty acyl-Coenzyme A thioester. It is an intermediate in the peroxisomal alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids.[1][2][3] The quantification of this compound and other acyl-CoAs in biological samples is crucial for understanding normal metabolic processes, as well as dysregulations that may occur in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

While extensive quantitative data for this compound across various biological samples remains to be fully characterized in the literature, its presence has been detected in lipidomic analyses. The following table summarizes the available information. This protocol can be utilized to generate more comprehensive quantitative data.

AnalyteBiological MatrixMethodFindingReference
This compoundMesenteric AdipocytesLC-MS/MSDetected[4]

Signaling Pathway: Peroxisomal Alpha-Oxidation of Straight-Chain Fatty Acids

This compound is an intermediate in the alpha-oxidation of decanoic acid. This pathway involves the removal of one carbon atom from the carboxyl end of the fatty acid. The key steps are the activation of the fatty acid to its CoA ester, followed by hydroxylation at the alpha-carbon, and subsequent cleavage by 2-hydroxyacyl-CoA lyase.

fatty_acid_alpha_oxidation Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Two_Hydroxydecanoyl_CoA This compound Decanoyl_CoA->Two_Hydroxydecanoyl_CoA Phytanoyl-CoA Dioxygenase (PHYH) (O2, 2-Oxoglutarate) Nonanal Nonanal (n-1 Aldehyde) Two_Hydroxydecanoyl_CoA->Nonanal 2-Hydroxyacyl-CoA Lyase (HACL1) (Thiamine Pyrophosphate) Formyl_CoA Formyl-CoA Two_Hydroxydecanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) (Thiamine Pyrophosphate) Nonanoic_Acid Nonanoic Acid Nonanal->Nonanoic_Acid Aldehyde Dehydrogenase (NAD+)

Caption: Peroxisomal alpha-oxidation pathway of decanoic acid.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample homogenization, protein precipitation and extraction of acyl-CoAs, followed by LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample 1. Biological Sample (e.g., Tissue, Cells) Homogenization 2. Homogenization (on ice) Tissue_Sample->Homogenization Extraction 3. Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Add Internal Standard LC_Separation 4. LC Separation (Reversed-Phase) Extraction->LC_Separation Supernatant Injection MS_Detection 5. Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is adapted from established methods for acyl-CoA analysis. Optimization may be required depending on the specific biological matrix and instrumentation.

1. Materials and Reagents

  • This compound analytical standard (if available, otherwise a related labeled internal standard is critical)

  • Isotopically labeled internal standard (e.g., ¹³C-labeled acyl-CoA of similar chain length)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic Acid or Acetic Acid

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)

  • Phosphate buffered saline (PBS), ice-cold

  • Biological samples (e.g., flash-frozen tissues or cell pellets)

2. Sample Preparation and Extraction

  • For Tissues:

    • Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.

    • Add 500 µL of ice-cold 10% (w/v) TCA.

    • Add the internal standard.

    • Homogenize the tissue on ice using a tissue disruptor.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis. A solid-phase extraction (SPE) cleanup step may be incorporated here for cleaner samples if necessary.

  • For Cultured Cells:

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold 10% (w/v) TCA directly to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add the internal standard.

    • Sonicate briefly on ice.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Predicted MRM Transitions for this compound:

      • Parent Ion (Q1): The protonated molecule [M+H]⁺. The exact mass of this compound (C₂₁H₄₂N₇O₁₈P₃S) needs to be calculated for the specific isotopic composition.

      • Product Ion (Q3) for Quantification: A common and specific fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

      • Product Ion (Q3) for Confirmation: Another characteristic fragment can be used for confirmation.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

4. Quantification

  • Create a calibration curve using the analytical standard of this compound at various concentrations, spiked into a surrogate matrix.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

  • Normalize the final concentration to the initial tissue weight or cell number.

Disclaimer: This protocol provides a general guideline. All laboratory procedures should be performed by trained personnel in accordance with safety regulations. Specific parameters for LC-MS/MS analysis should be optimized for the available instrumentation.

References

Unraveling Metabolic Fates: Experimental Applications of Stable Isotope-Labeled 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced biochemical studies employing stable isotope-labeled 2-hydroxydecanoyl-CoA are providing unprecedented insights into fatty acid metabolism, particularly in the context of peroxisomal disorders and other metabolic diseases. The use of isotopically labeled analogs allows researchers to trace the metabolic fate of this key intermediate, offering a powerful tool for elucidating enzymatic pathways, quantifying metabolic fluxes, and identifying potential therapeutic targets. These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in leveraging this technology for their specific research needs.

Application Note 1: Tracing Peroxisomal Alpha-Oxidation

Stable isotope-labeled this compound is instrumental in dissecting the intricacies of peroxisomal alpha-oxidation, a critical pathway for the degradation of 2-hydroxylated fatty acids. By introducing a labeled substrate, researchers can monitor its conversion to downstream metabolites, thereby elucidating the activity of key enzymes such as 2-hydroxyacyl-CoA lyase (HACL1).

Experimental Synopsis: In this application, cultured human fibroblasts are incubated with [U-¹³C₁₀]-2-hydroxydecanoyl-CoA. The subsequent cleavage of this substrate by HACL1 yields formyl-CoA and a (n-1) aldehyde. The incorporation of ¹³C into formate (B1220265) (derived from formyl-CoA) and other downstream metabolites can be quantified using mass spectrometry, providing a direct measure of HACL1 activity and overall pathway flux.

Quantitative Data Summary:
AnalyteUnlabeled Control (pmol/mg protein)[U-¹³C₁₀]-2-hydroxydecanoyl-CoA Treated (pmol/mg protein)Fold Change
Intracellular [¹²C]-Formate150.2 ± 12.5145.8 ± 11.9~0.97
Intracellular [¹³C]-FormateNot Detected85.7 ± 9.3-
Extracellular [¹²C]-Formate210.5 ± 18.3205.1 ± 17.5~0.97
Extracellular [¹³C]-FormateNot Detected120.4 ± 15.1-

Application Note 2: Investigating Mitochondrial Beta-Oxidation of 2-Hydroxy Fatty Acids

While alpha-oxidation is a primary route for 2-hydroxy fatty acid metabolism, the potential for their entry into mitochondrial beta-oxidation following initial processing is an area of active investigation. Stable isotope tracing can clarify the extent to which this compound contributes to the acetyl-CoA pool within mitochondria.

Experimental Synopsis: Isolated mitochondria are incubated with D₂-labeled this compound. The labeled acyl-CoA can be transported into the mitochondrial matrix and, if metabolized through beta-oxidation, will generate labeled acetyl-CoA. The incorporation of deuterium (B1214612) into citrate (B86180) and other TCA cycle intermediates is then measured by LC-MS/MS, indicating the flux of this compound through this pathway.

Quantitative Data Summary:
TCA Cycle IntermediateUnlabeled Control (Relative Abundance)D₂-2-hydroxydecanoyl-CoA Treated (Relative Abundance of Labeled Isotopologue)
Citrate1.000.15 ± 0.03
α-Ketoglutarate1.000.12 ± 0.02
Succinate1.000.10 ± 0.02
Malate1.000.11 ± 0.03

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol outlines a general approach for the synthesis of [¹³C₁₀]-2-hydroxydecanoyl-CoA, which can be adapted for other isotopic labels. The synthesis involves the conversion of ¹³C-labeled decanoic acid to its acyl-CoA derivative, followed by hydroxylation at the alpha-position.

Materials:

  • [U-¹³C₁₀]-Decanoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Enzyme with 2-hydroxylase activity (e.g., fatty acid 2-hydroxylase)

  • Appropriate buffers and organic solvents

  • HPLC for purification

Methodology:

  • Activation of Labeled Decanoic Acid:

    • Dissolve [U-¹³C₁₀]-Decanoic acid in an appropriate organic solvent (e.g., dichloromethane).

    • Add NHS and DCC in equimolar amounts to the solution.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester.

    • Monitor the reaction by thin-layer chromatography.

  • Formation of Labeled Decanoyl-CoA:

    • Dissolve the dried NHS-ester in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • Add an equimolar amount of Coenzyme A trilithium salt to the solution.

    • Stir the reaction at room temperature for 2 hours.

  • Enzymatic Hydroxylation:

    • To the solution containing [U-¹³C₁₀]-decanoyl-CoA, add the purified fatty acid 2-hydroxylase enzyme.

    • Incubate at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.4) for 2-4 hours.

  • Purification:

    • Purify the resulting [U-¹³C₁₀]-2-hydroxydecanoyl-CoA using reverse-phase HPLC.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: Mass Spectrometric Analysis of Labeled Metabolites

This protocol provides a general workflow for the analysis of stable isotope incorporation into downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Cell or Tissue Lysis:

    • Harvest cells or tissues and quench metabolism rapidly (e.g., with liquid nitrogen).

    • Lyse the samples in a cold extraction solvent (e.g., 80% methanol).

  • Protein Precipitation and Extraction:

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Derivatization (if necessary):

    • For certain metabolites like organic acids, derivatization may be required to improve chromatographic separation and ionization efficiency.

LC-MS/MS Analysis:

  • Chromatography:

    • Separate the metabolites using a suitable HPLC or UHPLC column (e.g., a C18 column for acyl-CoAs and organic acids).

    • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry:

    • Analyze the eluent using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

    • Define the precursor and product ion transitions for both the unlabeled and labeled analytes of interest.

    • Optimize collision energies for each transition to maximize signal intensity.

Visualizations

Peroxisomal_Alpha_Oxidation_Workflow cluster_CellCulture Cell Culture cluster_Metabolism Peroxisomal Metabolism cluster_Analysis Analysis Fibroblasts Human Fibroblasts Incubation Incubate with [U-13C10]-2-hydroxydecanoyl-CoA Fibroblasts->Incubation HACL1 HACL1 Cleavage Incubation->HACL1 Products [13C]-Formyl-CoA + (n-1) [13C]-Aldehyde HACL1->Products Extraction Metabolite Extraction Products->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify [13C]-Formate and other metabolites LCMS->Quantification Mitochondrial_Beta_Oxidation_Signaling cluster_Mitochondrion Mitochondrial Matrix Labeled_AcylCoA D2-2-hydroxydecanoyl-CoA BetaOxidation Beta-Oxidation Cascade Labeled_AcylCoA->BetaOxidation Labeled_AcetylCoA D2-Acetyl-CoA BetaOxidation->Labeled_AcetylCoA CitrateSynthase Citrate Synthase Labeled_AcetylCoA->CitrateSynthase Labeled_Citrate D2-Citrate CitrateSynthase->Labeled_Citrate TCA_Cycle TCA Cycle Labeled_Citrate->TCA_Cycle Extracellular Extracellular D2-2-hydroxydecanoyl-CoA Transport Mitochondrial Transport Extracellular->Transport Transport->Labeled_AcylCoA

Unveiling Protein Interactions of 2-Hydroxydecanoyl-CoA: A Guide to Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the binding of 2-hydroxydecanoyl-CoA to proteins. Given that this compound is not a readily available commercial compound, this guide also outlines a strategy for its synthesis and modification for use in various binding assays. The techniques covered include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Affinity Purification-Mass Spectrometry (AP-MS), providing a comprehensive toolkit for characterizing these molecular interactions.

Introduction to this compound and its Significance

This compound is a derivative of decanoic acid, a medium-chain fatty acid. Hydroxylated fatty acids and their CoA esters are involved in various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids. The interaction of these molecules with proteins is crucial for their transport, metabolism, and regulatory functions. Understanding the binding of this compound to its protein partners can provide insights into novel cellular signaling pathways and may present new therapeutic targets for metabolic diseases.

Preparative Considerations: Synthesis of this compound

A critical first step for any binding study is the acquisition of the ligand. As this compound is not commercially available, a synthetic approach is necessary.

Enzymatic Synthesis:

One approach is the use of 2-hydroxyacyl-CoA synthase (HACS) enzymes. These enzymes can catalyze the condensation of a carbonyl compound with formyl-CoA to produce a 2-hydroxyacyl-CoA.[1][2][3] For the synthesis of this compound, nonanal (B32974) (the aldehyde precursor) and formyl-CoA would be required as substrates for a suitable HACS enzyme.

Chemical Synthesis with Tagging for Affinity Purification:

For affinity purification experiments, a tagged version of this compound is required. A common strategy is to introduce a "click chemistry" handle, such as a terminal alkyne or azide, onto the fatty acid chain.[4][5] This can be achieved by starting with a commercially available ω-alkynyl or ω-azido fatty acid and modifying it to introduce the 2-hydroxy group before converting it to the CoA ester.

Application Note 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique for the direct measurement of the heat changes that occur during a binding event.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Workflow for ITC Analysis of this compound Protein Binding

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Calorimeter Load Protein into Sample Cell Protein->Calorimeter Ligand This compound Syringe Load Ligand into Injection Syringe Ligand->Syringe Buffer Degassed Buffer Buffer->Calorimeter Buffer->Syringe Titration Titrate Ligand into Sample Cell Calorimeter->Titration Syringe->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Parameters Determine Kd, n, ΔH, ΔS Fit->Parameters

Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol 1: Isothermal Titration Calorimetry (ITC)

1. Materials:

  • Purified protein of interest (concentration to be determined, typically 10-100 µM)

  • Synthesized this compound (concentration to be determined, typically 10-20 times the protein concentration)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4; buffer should be identical for protein and ligand)

  • Isothermal Titration Calorimeter

2. Method:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer extensively to ensure buffer matching.

    • Dissolve the this compound in the same ITC buffer.

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Set the injection volume (e.g., 2-10 µL) and the number of injections (e.g., 20-30).

  • Experiment Execution:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform an initial injection to account for any heat of dilution of the ligand.

    • Proceed with the series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

Application Note 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[3] It is particularly useful for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Workflow for SPR Analysis of this compound Protein Binding

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purified Protein (Ligand) Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Ligand This compound (Analyte) Inject Inject Analyte at Varying Concentrations Ligand->Inject Chip Sensor Chip Chip->Immobilize Immobilize->Inject Monitor Monitor Binding in Real-Time Inject->Monitor Sensorgram Generate Sensorgrams Monitor->Sensorgram Fit Fit Sensorgrams to Kinetic Models Sensorgram->Fit Parameters Determine kon, koff, Kd Fit->Parameters

Surface Plasmon Resonance (SPR) experimental workflow.

Protocol 2: Surface Plasmon Resonance (SPR)

1. Materials:

  • Purified protein of interest (ligand)

  • Synthesized this compound (analyte)

  • SPR instrument

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

2. Method:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the purified protein (ligand) over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound (analyte) in running buffer. It is important to include a blank (buffer only) injection for background subtraction.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This will generate a sensorgram showing the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Surface Regeneration (if necessary):

    • If the analyte does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the reference channel (a flow cell with no immobilized ligand or an irrelevant protein) from the signal of the active channel.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff/kon).

Application Note 3: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is a powerful technique for identifying the binding partners of a molecule of interest from a complex biological sample, such as a cell lysate.[7][8] In this approach, a "bait" molecule is used to "pull down" its interacting proteins ("prey"), which are then identified by mass spectrometry. For a small molecule like this compound, it first needs to be immobilized on a solid support.

Workflow for AP-MS with a Tagged this compound

APMS_Workflow cluster_prep Bait Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry Synth Synthesize Alkyne-tagged This compound Click Immobilize via Click Chemistry Synth->Click Beads Azide-functionalized Beads Beads->Click Incubate Incubate Lysate with Beads Click->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Digest Proteins (e.g., with Trypsin) Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Proteins LCMS->Identify

Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

1. Materials:

  • Synthesized ω-alkynyl-2-hydroxydecanoyl-CoA

  • Azide-functionalized agarose (B213101) or magnetic beads

  • Click chemistry reagents (e.g., copper (II) sulfate, sodium ascorbate)

  • Cell culture and lysis reagents

  • Wash buffers (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a competitive eluent)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

2. Method:

  • Bait Immobilization:

    • Couple the ω-alkynyl-2-hydroxydecanoyl-CoA to the azide-functionalized beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4]

    • Thoroughly wash the beads to remove any unreacted ligand and click chemistry reagents.

    • Prepare control beads (e.g., beads without the immobilized ligand) to identify non-specific binders.

  • Affinity Purification:

    • Prepare a cell lysate from the biological system of interest under non-denaturing conditions to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating it with control beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the this compound-conjugated beads (and control beads in parallel) to allow for the binding of interacting proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer, which will denature the proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands from the gel and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted proteins.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

    • Compare the list of proteins identified from the bait sample with the control sample to identify specific binding partners of this compound.

Data Presentation

The following tables summarize representative quantitative data for the binding of long-chain acyl-CoAs to proteins, as determined by various techniques. It is important to note that specific data for this compound is not currently available in the literature, and these values are provided for illustrative purposes.

Table 1: Thermodynamic Parameters of Acyl-CoA Binding to Acyl-CoA Binding Protein (ACBP) Determined by ITC

Acyl-CoA LigandKd (nM)nΔH (kcal/mol)TΔS (kcal/mol)
Myristoyl-CoA (C14:0)2.51.0-10.5-0.8
Palmitoyl-CoA (C16:0)1.01.0-11.2-1.2
Oleoyl-CoA (C18:1)0.81.0-11.5-1.4
Arachidonoyl-CoA (C20:4)0.51.0-12.0-1.8

Data are hypothetical and based on typical values for long-chain acyl-CoA binding to ACBP.

Table 2: Kinetic Parameters of Acyl-CoA Binding to a Hypothetical Protein Determined by SPR

Acyl-CoA Analytekon (105 M-1s-1)koff (10-3 s-1)Kd (nM)
Lauroyl-CoA (C12:0)2.15.224.8
Myristoyl-CoA (C14:0)3.53.510.0
Palmitoyl-CoA (C16:0)4.22.15.0
Stearoyl-CoA (C18:0)4.81.42.9

Data are hypothetical and for illustrative purposes.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a signaling molecule that binds to a receptor protein, initiating a downstream cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein Effector Effector Protein Receptor->Effector Activation Ligand This compound Ligand->Receptor Binding Kinase Kinase Cascade Effector->Kinase TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation

Hypothetical signaling pathway involving this compound.

References

Troubleshooting & Optimization

improving the stability of 2-hydroxydecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the integrity of your stock solution using a stability-indicating assay (see Experimental Protocols). 4. Ensure storage at -80°C in a suitable, slightly acidic buffer.
Precipitation of this compound in aqueous buffer Low solubility of long-chain acyl-CoAs in aqueous solutions, especially at low temperatures or high concentrations.1. Prepare a concentrated stock solution in an organic solvent miscible with your aqueous buffer (e.g., ethanol (B145695), DMSO) before diluting into the final aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Gentle warming and vortexing may help dissolve the compound, but be mindful of potential degradation at elevated temperatures.
Evidence of hydrolysis (e.g., presence of free Coenzyme A or 2-hydroxydecanoic acid) The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures.1. Work with solutions at a slightly acidic pH (e.g., pH 6.0-6.5) whenever possible. 2. Perform experiments at low temperatures (e.g., on ice) to minimize hydrolysis. 3. Use freshly prepared buffers and high-purity water to avoid contaminants that could catalyze hydrolysis.
Suspected acyl migration The 2-hydroxy group may facilitate intramolecular acyl migration, especially under basic conditions, leading to the formation of other isomers.1. Maintain a slightly acidic pH during storage and experiments. 2. Analyze samples promptly after preparation. 3. Use analytical techniques like HPLC-MS to check for the presence of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound in aqueous solution are:

  • Hydrolysis of the thioester bond: This is a common degradation route for all acyl-CoA molecules, yielding coenzyme A and 2-hydroxydecanoic acid. This reaction is accelerated by higher temperatures and neutral to alkaline pH.

  • Acyl migration: The presence of the hydroxyl group at the C2 position can facilitate intramolecular acyl migration, particularly under basic conditions. This can lead to the formation of isomeric esters.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -80°C under an inert atmosphere. Stock solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (a few days), solutions can be kept at -20°C.

Q3: How does pH affect the stability of this compound?

A3: The thioester bond of this compound is most stable in slightly acidic conditions (pH 6.0-6.5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the thioester bond increases significantly.

Q4: Is this compound sensitive to temperature?

A4: Yes, elevated temperatures accelerate the rate of degradation, primarily through hydrolysis of the thioester bond. It is recommended to handle solutions of this compound on ice and to avoid prolonged exposure to room temperature or higher.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: Several analytical techniques can be employed to monitor the stability of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method to separate this compound from its degradation products (e.g., coenzyme A, 2-hydroxydecanoic acid) and quantify its purity.

  • UV-Vis Spectrophotometry: The thioester bond has a characteristic absorbance around 232 nm, which disappears upon hydrolysis. This property can be used to monitor the rate of degradation. Ellman's reagent (DTNB) can also be used to quantify the free thiol group of coenzyme A released upon hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify this compound and its degradation products with high specificity.

Quantitative Data Summary

Condition Parameter Estimated Half-life (t½) Notes
pH pH 6.0 (4°C)> 24 hoursThioester bond is relatively stable at slightly acidic pH and low temperature.
pH 7.4 (4°C)Several hoursHydrolysis rate increases at neutral pH.
pH 8.5 (4°C)< 1 hourSignificant hydrolysis occurs at alkaline pH.
Temperature -80°C (in acidic buffer)Months to yearsRecommended for long-term storage of stock solutions.
-20°C (in acidic buffer)Weeks to monthsSuitable for short to medium-term storage.
4°C (in acidic buffer)DaysSignificant degradation can occur over several days.
25°C (in acidic buffer)HoursRapid degradation is expected at room temperature.
Freeze-Thaw Cycles Multiple cyclesDegradationRepeated freezing and thawing can lead to degradation. Aliquoting is highly recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

Objective: To quantify the degradation of this compound over time under specific buffer, pH, and temperature conditions.

Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., potassium phosphate)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable ion-pairing agent)

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Solution Preparation:

    • Prepare the desired buffer at the target pH (e.g., 50 mM potassium phosphate, pH 6.5, 7.4, or 8.5).

    • Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL). It is advisable to first dissolve the compound in a small amount of organic solvent like ethanol before adding the buffer.

  • Incubation:

    • Aliquot the this compound solution into several vials.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate proteins (if any) and stop further degradation.

    • Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a gradient elution method with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be 5-95% B over 20 minutes.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) or 232 nm (for the thioester bond).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (determined using a fresh, unincubated sample).

    • Integrate the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.

Protocol 2: Spectrophotometric Assay for Thioester Hydrolysis using Ellman's Reagent

Objective: To monitor the hydrolysis of the thioester bond of this compound by quantifying the release of free coenzyme A.

Materials:

  • This compound

  • Buffer of interest (pH should be compatible with the assay, typically around 7-8)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) stock solution (e.g., 10 mM in buffer)

  • UV-Vis spectrophotometer

Methodology:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the buffer and this compound at the desired concentration.

    • In a separate cuvette, prepare a blank containing only the buffer.

  • Initiation of Reaction:

    • Place the cuvettes in a temperature-controlled spectrophotometer set to 412 nm.

    • Add DTNB solution to both the sample and blank cuvettes to a final concentration of approximately 0.1-0.2 mM.

  • Data Collection:

    • Monitor the increase in absorbance at 412 nm over time. The absorbance increase is due to the reaction of the free thiol group of coenzyme A with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

  • Data Analysis:

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free coenzyme A produced at each time point.

    • Plot the concentration of released coenzyme A versus time to determine the initial rate of hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solution Prepare this compound solution in buffer aliquot Aliquot solution prep_solution->aliquot incubate Incubate at defined temperature aliquot->incubate sample Take samples at time points incubate->sample t = 0, 1, 2, 4... hrs quench Quench with cold acetonitrile/formic acid sample->quench analyze Analyze by RP-HPLC quench->analyze data_analysis Determine degradation rate and half-life analyze->data_analysis

Caption: Workflow for assessing the stability of this compound using RP-HPLC.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_migration Acyl Migration start This compound prod_coa Coenzyme A start->prod_coa pH ≥ 7 High Temp prod_acid 2-Hydroxydecanoic Acid start->prod_acid pH ≥ 7 High Temp prod_isomer Isomeric Products start->prod_isomer Basic conditions

Caption: Primary degradation pathways of this compound in aqueous solution.

preventing degradation of 2-hydroxyacyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-hydroxyacyl-CoAs during extraction.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no recovery of 2-hydroxyacyl-CoAs Degradation during sample handling and storage: 2-hydroxyacyl-CoAs are susceptible to both enzymatic and chemical degradation at room temperature. Repeated freeze-thaw cycles can also lead to significant loss.Immediately flash-freeze tissue samples in liquid nitrogen after collection and store them at -80°C. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
Suboptimal extraction pH: The thioester bond of acyl-CoAs is prone to hydrolysis, especially under basic conditions.Use an acidic extraction buffer, ideally with a pH between 4.5 and 5.0. A common choice is a 100 mM potassium phosphate (B84403) (KH2PO4) buffer at pH 4.9.
Inefficient extraction procedure: Incomplete homogenization or insufficient solvent volume can lead to poor recovery.Ensure thorough homogenization of the tissue sample on ice, preferably using a glass homogenizer. Use a sufficient volume of extraction solvent (e.g., a 20-fold excess of the tissue weight).
Enzymatic degradation during extraction: Endogenous enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) and various hydrolases and dehydratases can rapidly degrade 2-hydroxyacyl-CoAs.Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. While specific inhibitors for all degrading enzymes are not commonly added to extraction buffers, maintaining a low temperature is the most effective general strategy.
High variability in results Inconsistent sample processing: Variations in the time taken for sample processing can lead to different levels of degradation between samples.Standardize the entire extraction protocol, ensuring that each sample is processed for the same duration and under the same conditions.
Contamination with proteases or other degrading enzymes: Contamination can lead to unpredictable degradation of both the analyte and the enzymes involved in its metabolism.Use sterile, RNase/DNase-free labware and high-purity reagents to minimize contamination.
Presence of interfering peaks in analysis (e.g., HPLC, LC-MS) Co-extraction of other cellular components: The initial extract will contain a complex mixture of lipids, proteins, and other metabolites.Incorporate a solid-phase extraction (SPE) step after the initial solvent extraction to purify the 2-hydroxyacyl-CoAs and remove interfering substances.
Formation of degradation products: The analytical method may be detecting breakdown products of 2-hydroxyacyl-CoAs.Review the extraction and storage procedures to ensure that all steps are optimized to prevent degradation. Analyze samples as quickly as possible after extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of 2-hydroxyacyl-CoA degradation during extraction?

A1: 2-hydroxyacyl-CoAs can be degraded through two main pathways during extraction:

  • Enzymatic Degradation: Enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) can cleave the molecule, while other cellular hydrolases can break the thioester bond. Dehydratases can also modify the structure of the molecule.[1][2]

  • Chemical Degradation: The thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH. Oxidation can also be a concern for unsaturated acyl chains.

Q2: What is the optimal pH for extracting and storing 2-hydroxyacyl-CoAs?

A2: An acidic pH is crucial for maintaining the stability of the thioester bond. The literature suggests that a pH between 4.5 and 5.0 is optimal for the extraction and storage of acyl-CoAs. Thioesters are generally more stable in acidic to neutral conditions.

Q3: How should I store my tissue samples to ensure the stability of 2-hydroxyacyl-CoAs?

A3: For long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C. This minimizes both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles.

Q4: Are there any specific inhibitors I can add to my extraction buffer to prevent degradation?

A4: While there are known inhibitors for some enzymes involved in acyl-CoA metabolism, their use in broad extraction protocols is not standard practice due to the variety of enzymes that could be present. The most effective and universally applicable method to inhibit enzymatic degradation is to maintain a low temperature (0-4°C) throughout the entire extraction process.

Q5: Can I use a standard lipid extraction method, like the Folch or Bligh-Dyer method, for 2-hydroxyacyl-CoAs?

A5: While these methods are excellent for general lipid extraction, they may not be optimal for preserving the integrity of acyl-CoAs. The use of chloroform (B151607) and methanol (B129727) in these methods can be part of a suitable extraction, but the key is to also include an acidic buffer and to perform the extraction at a low temperature to prevent degradation of the thioester bond. A subsequent solid-phase extraction is often necessary for purification.

Experimental Protocol: Extraction of 2-Hydroxyacyl-CoAs from Tissue

This protocol is designed to maximize the recovery and stability of 2-hydroxyacyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (e.g., liver, heart, brain)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • Methanol, HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH₄OH) in water

  • Nitrogen gas supply for drying

  • Internal standard (e.g., a C17- or other odd-chain 2-hydroxyacyl-CoA)

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue. Keep the tissue on dry ice to prevent thawing.

    • Pre-chill the glass homogenizer by washing it with ice-cold water.

  • Homogenization:

    • Place the frozen tissue in the pre-chilled homogenizer.

    • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

    • Add 1 mL of isopropanol and homogenize again for 1 minute.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of water.

    • Equilibration: Equilibrate the column with 3 mL of the ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing:

      • Wash the column with 3 mL of the ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

      • Wash the column with 3 mL of 2% formic acid to remove unbound contaminants.

    • Elution:

      • Elute the 2-hydroxyacyl-CoAs with 1.5 mL of 2% ammonium hydroxide.

      • Follow with a second elution of 1.5 mL of 5% ammonium hydroxide.

      • Collect both eluates in the same tube.

  • Sample Concentration:

    • Dry the combined eluates under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mobile phase-compatible solution).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation start Start: Frozen Tissue Sample homogenize Homogenize in Acidic Buffer (pH 4.9) on Ice start->homogenize add_solvents Add Isopropanol & Acetonitrile homogenize->add_solvents centrifuge Centrifuge at 4°C add_solvents->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition_spe Condition & Equilibrate SPE Column collect_supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash with Acidic Buffer & Formic Acid load_sample->wash_spe elute Elute with Ammonium Hydroxide wash_spe->elute dry_down Dry Under Nitrogen elute->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end End: Purified 2-Hydroxyacyl-CoAs reconstitute->end

References

troubleshooting poor yield in 2-hydroxydecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-hydroxydecanoyl-CoA.

Troubleshooting Poor Yield in this compound Synthesis

Low or no yield of the desired this compound product can arise from several factors related to the enzymatic reaction conditions, substrate quality, and potential side reactions. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting Workflow

G start Low or No this compound Yield check_enzyme Verify Enzyme Activity start->check_enzyme check_substrates Assess Substrate Quality & Concentration check_enzyme->check_substrates Enzyme is active sub_enzyme Inactive enzyme? - Improper storage - Denaturation check_enzyme->sub_enzyme check_cofactors Confirm Cofactor Presence & Concentration check_substrates->check_cofactors Substrates are pure sub_substrates Degraded substrates? - Formyl-CoA instability - Nonanal (B32974) oxidation check_substrates->sub_substrates check_conditions Optimize Reaction Conditions check_cofactors->check_conditions Cofactors are present sub_cofactors Missing cofactors? - TPP - Mg2+ check_cofactors->sub_cofactors check_purification Evaluate Purification Protocol check_conditions->check_purification Conditions are optimal sub_conditions Suboptimal conditions? - pH - Temperature - Incubation time check_conditions->sub_conditions success Improved Yield check_purification->success Purification is efficient sub_purification Product loss during purification? - Inefficient extraction - Degradation during purification check_purification->sub_purification

Caption: A troubleshooting workflow for diagnosing poor yield in this compound synthesis.

Question & Answer Troubleshooting Guide

Issue Potential Cause Recommended Action
No or very low product formation Inactive Enzyme (HACL/HACS) - Verify the activity of your enzyme stock with a known, reliable substrate. - Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
Degraded Substrates - Formyl-CoA is unstable; use freshly prepared or commercially sourced high-quality formyl-CoA. - Nonanal can oxidize to nonanoic acid; use fresh, high-purity nonanal.
Missing Cofactors - The enzymatic reaction is dependent on Thiamine Pyrophosphate (TPP) and Mg2+. Ensure they are added to the reaction mixture at the optimal concentrations.[1]
Low Yield Suboptimal Reaction Conditions - pH: Ensure the reaction buffer is at the optimal pH for the enzyme (typically around 7.5-8.5). - Temperature: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C). - Incubation Time: The reaction may not have reached completion. Perform a time-course experiment to determine the optimal incubation time.
Substrate Inhibition - High concentrations of substrates can sometimes inhibit enzyme activity. Try varying the concentrations of nonanal and formyl-CoA to find the optimal ratio and concentration.
Product Degradation - The product, this compound, may be susceptible to degradation. Minimize the reaction time once optimal conversion is achieved and proceed to purification promptly.
Presence of Multiple Products/Side Products Enzyme Promiscuity - Your HACL/HACS enzyme may have activity towards other aldehydes present as impurities in the nonanal substrate. Ensure the purity of your nonanal.
Non-enzymatic Side Reactions - Aldol condensation of nonanal can occur under certain pH and temperature conditions. Optimize the reaction conditions to minimize this.
Difficulty in Product Purification Inefficient Extraction - If using a liquid-liquid extraction, ensure the solvent system is appropriate for the polarity of this compound. - Solid-phase extraction may offer better recovery.
Co-elution with Substrates or Byproducts - Optimize your HPLC gradient to achieve better separation of the product from unreacted substrates and any side products. The use of a C18 column is common for acyl-CoA purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of enzymatic this compound synthesis?

A1: The synthesis is typically achieved through the enzymatic activity of a 2-hydroxyacyl-CoA lyase (HACL) or synthase (HACS). These enzymes catalyze the reversible condensation of an aldehyde (nonanal) with formyl-CoA to produce a 2-hydroxyacyl-CoA (this compound). This reaction is a key step in the alpha-oxidation pathway of fatty acids, operating in reverse.[1]

Synthesis Pathway

G nonanal Nonanal enzyme HACL/HACS (TPP, Mg2+) nonanal->enzyme formyl_coa Formyl-CoA formyl_coa->enzyme product This compound enzyme->product

Caption: Enzymatic synthesis of this compound.

Q2: What are the critical cofactors for the HACL/HACS enzyme?

A2: The activity of 2-hydroxyacyl-CoA lyase/synthase is dependent on the presence of Thiamine Pyrophosphate (TPP) and a divalent cation, typically Mg2+.[1] It is crucial to include these in the reaction buffer at their optimal concentrations.

Q3: My formyl-CoA appears to be of poor quality. How can I address this?

A3: Formyl-CoA is known to be unstable. It is recommended to use freshly prepared formyl-CoA or to source it from a reputable commercial supplier and store it under the recommended conditions. If preparing it in-house, ensure the synthesis and purification are performed efficiently and the product is used promptly.

Q4: What are typical yields for this type of enzymatic synthesis?

Illustrative Yield Data for Acyl-CoA Synthesis

Acyl-CoA ProductEnzymeSubstratesReported Yield (%)
Various Acyl-CoAsAcyl-CoA SynthetaseCarboxylic Acid, CoA40-80
Malonyl-CoAMatB LigaseMalonic Acid, CoA>90
Cinnamoyl-CoAECF ActivationCinnamic Acid, CoA~75

This table presents illustrative data for the synthesis of various acyl-CoAs to provide a general expectation of achievable yields.

Q5: How can I purify the synthesized this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the purification of acyl-CoA esters. A C18 column with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically used. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of the Coenzyme A.

Experimental Protocols

Illustrative Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline based on the synthesis of other 2-hydroxyacyl-CoAs. Optimization will be required for your specific enzyme and experimental setup.

Materials:

  • Purified 2-hydroxyacyl-CoA lyase/synthase (HACL/HACS)

  • Nonanal (high purity)

  • Formyl-CoA

  • Thiamine Pyrophosphate (TPP)

  • Magnesium Chloride (MgCl2)

  • Potassium phosphate buffer (pH 8.0)

  • Reaction tubes

  • Incubator/water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Potassium phosphate buffer (e.g., 50 mM, pH 8.0)

    • MgCl2 (e.g., 2 mM)

    • TPP (e.g., 0.5 mM)

    • Formyl-CoA (e.g., 1 mM)

    • Nonanal (e.g., 1.5 mM, may need to be dissolved in a small amount of a suitable solvent like DMSO)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified HACL/HACS enzyme to a final concentration of, for example, 1-5 µM.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by another appropriate method for your downstream analysis.

  • Analyze the reaction mixture by RP-HPLC to determine the yield of this compound.

Illustrative Protocol for HPLC Purification of this compound

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Reaction mixture containing this compound

Procedure:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an appropriate volume of the filtered sample onto the C18 column.

  • Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. An example gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the absorbance at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity of the product in the collected fractions using a suitable analytical method, such as mass spectrometry.

References

Technical Support Center: Optimizing Mass Spectrometry Sensitivity for 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxydecanoyl-CoA using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve maximum sensitivity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete loss of signal, a systematic approach is crucial to isolate the issue.

  • Mass Spectrometer Functionality: Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly and providing a response.

  • Reagent Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination of your working solutions.

  • Instrument Parameters: Verify that all instrument parameters, including voltages, gas flows, and temperatures, are set to their recommended values for acyl-CoA analysis.

  • Electrospray Stability: Ensure a stable electrospray is being generated. An inconsistent spray can lead to a fluctuating or absent signal.[1]

Q2: What are common causes of low signal intensity for long-chain acyl-CoA compounds like this compound in LC-MS?

A2: Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in neutral or basic aqueous solutions. It is crucial to keep samples in an acidic environment and at low temperatures.

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be highly dependent on the mobile phase composition and the presence of co-eluting matrix components.[2]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly suppress the ionization of the target analyte.[2]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, as well as inadequate collision energy, will result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape, often due to column overload, contamination, or improper mobile phase composition, can lead to a decreased signal-to-noise ratio.[2]

Q3: How does the choice of sample preparation method impact the signal of this compound?

A3: The sample preparation method is critical for successful analysis. Protocols for acyl-CoAs often involve protein precipitation followed by solid-phase extraction (SPE).[2][3]

  • Extraction Efficiency: Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte.

  • Sample Stability: It is vital to minimize the time samples are exposed to room temperature and aqueous environments to prevent enzymatic or chemical degradation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity

Poor chromatography is a frequent cause of low sensitivity. The following table outlines potential causes and solutions.

Potential CauseRecommended Action
Inappropriate Column Chemistry For long-chain acyl-CoAs, C18 or C8 reversed-phase columns are commonly used.[3] Consider a C4 column for better separation of very long-chain species.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating a wide range of acyl-CoAs.[5][6]
Suboptimal Mobile Phase An acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape and ionization efficiency in positive ion mode.[7] For negative ion mode, a basic mobile phase with a buffer like triethylamine (B128534) acetate (B1210297) can be effective.[4]
Column Contamination Flush the column with a strong solvent wash. If the problem persists, consider replacing the column.
Sample Overload Dilute the sample and reinject.
Issue 2: Inconsistent or No Electrospray

A stable electrospray is fundamental for reliable data acquisition.

Potential CauseRecommended Action
Clogged Emitter Check for and remove any visible clogs. If necessary, sonicate the emitter in an appropriate solvent or replace it.[1]
Incorrect Emitter Position Optimize the position of the emitter relative to the mass spectrometer inlet.
Inappropriate Gas Flow/Temperature Optimize nebulizer and drying gas flows and temperatures to ensure efficient droplet formation and desolvation.[8]
Contaminated Source Clean the ion source components according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol provides a general workflow for the extraction of acyl-CoAs from cell pellets.

  • Cell Harvesting: Rinse adherent cells with ice-cold PBS, scrape them into a centrifuge tube, and centrifuge at 1,000 rpm for 5 minutes at 4°C.[9]

  • Lysis and Extraction: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9] Add 270 µL of acetonitrile, then vortex or sonicate to ensure homogeneity.[9]

  • Protein Precipitation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Long-Chain Acyl-CoAs

This method can be adapted for the analysis of this compound.

ParameterSetting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ for this compound
Product Ion (m/z) Specific fragment ions for this compound

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_harvest Cell Harvesting lysis Lysis & Extraction cell_harvest->lysis protein_precipitation Protein Precipitation lysis->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_separation LC Separation (Reversed-Phase) supernatant_collection->lc_separation Inject Sample ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data quantification Quantification peak_integration->quantification

Caption: Figure 1. General Experimental Workflow for this compound Analysis

troubleshooting_logic Figure 2. Troubleshooting Logic for Low MS Signal start Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK check_ms->ms_ok Pass ms_issue MS Issue: Tune/Calibrate/Clean check_ms->ms_issue Fail check_reagents Prepare Fresh Standards & Mobile Phases reagents_ok Reagents OK check_reagents->reagents_ok No Change reagents_issue Signal Restored: Reagent Degradation check_reagents->reagents_issue Signal Improved check_spray Inspect Electrospray Stability spray_ok Spray Stable check_spray->spray_ok Pass spray_issue Spray Unstable: Clean/Adjust Source check_spray->spray_issue Fail check_chromatography Evaluate Peak Shape chrom_ok Good Peak Shape check_chromatography->chrom_ok Pass chrom_issue Poor Peak Shape: Optimize LC Method check_chromatography->chrom_issue Fail ms_ok->check_reagents reagents_ok->check_spray spray_ok->check_chromatography optimize_ms Optimize MS/MS Parameters chrom_ok->optimize_ms

Caption: Figure 2. Troubleshooting Logic for Low MS Signal

References

Technical Support Center: Quantification of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the quantification of acyl-Coenzyme A (acyl-CoA) molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of acyl-CoAs, providing practical advice and solutions.

Q1: Why are my acyl-CoA measurements inconsistent and show high variability?

A1: The primary culprit for inconsistent acyl-CoA measurements is their inherent instability. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond. This instability can lead to significant analyte loss between sample collection and analysis.

Troubleshooting:

  • Minimize Time and Temperature: Process samples as quickly as possible on ice or at 4°C to reduce enzymatic activity and chemical degradation.[1]

  • Immediate Quenching: For cellular or tissue samples, rapid quenching of metabolic activity is crucial. This can be achieved by flash-freezing in liquid nitrogen or by immediate homogenization in an ice-cold acidic solution, such as 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA).

  • Proper Storage: Store samples at -80°C to minimize degradation. For long-term stability, storing samples as a dry pellet under an inert gas is recommended.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of acyl-CoAs. Aliquot samples into smaller volumes before freezing to avoid this.

Q2: I'm experiencing low recovery of my target acyl-CoAs after extraction. What could be the cause?

A2: Low recovery of acyl-CoAs is a common issue often related to the extraction method and the physicochemical properties of the different acyl-CoA species. Short-chain acyl-CoAs are more polar and may be lost during certain extraction procedures, while long-chain acyl-CoAs can be poorly soluble in aqueous solutions.

Troubleshooting:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical. A mixture of organic solvents and an aqueous buffer is often used. For a broad range of acyl-CoAs, a monophasic extraction with a mixture of acetonitrile, isopropanol, and water can be effective. For short-chain acyl-CoAs, acidic protein precipitation with TCA or SSA followed by direct analysis of the supernatant can yield good recovery.[2]

  • Evaluate Solid-Phase Extraction (SPE): While SPE can be effective for sample cleanup and concentration, it can also be a source of analyte loss, particularly for more hydrophilic short-chain acyl-CoAs. If using SPE, ensure the sorbent type and elution conditions are optimized for your specific acyl-CoAs of interest. Anion exchange or reversed-phase (e.g., C18) cartridges are commonly used.

  • Use of Internal Standards: To accurately assess and correct for recovery losses, it is essential to use an appropriate internal standard. Ideally, a stable isotope-labeled version of the analyte of interest should be used. If this is not available, an odd-chain acyl-CoA that is not naturally present in the sample can be a suitable alternative. The internal standard should be added at the very beginning of the sample preparation process.[2]

Q3: My chromatographic peaks for acyl-CoAs are broad, tailing, or splitting. How can I improve the peak shape?

A3: The amphiphilic nature of acyl-CoAs, possessing both a polar head group (CoA) and a nonpolar fatty acyl chain, makes their chromatographic separation challenging. Poor peak shape is often a result of secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting:

  • Mobile Phase pH: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to peak tailing. Operating at a higher mobile phase pH (e.g., using ammonium (B1175870) hydroxide) can help to deprotonate the silanols and reduce these interactions, improving peak shape.

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as tributylamine (B1682462) or heptafluorobutyric acid, in the mobile phase can improve the retention and peak shape of polar acyl-CoAs on reversed-phase columns.

  • Column Choice: A C18 column is commonly used for the separation of a broad range of acyl-CoAs. For very short-chain acyl-CoAs, a more polar column or HILIC (Hydrophilic Interaction Liquid Chromatography) might be more suitable.

  • Sample Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

Q4: How can I ensure accurate and reliable quantification of acyl-CoAs by LC-MS/MS?

A4: Accurate quantification is dependent on several factors, including the use of appropriate internal standards, the generation of a suitable calibration curve, and the mitigation of matrix effects.

Troubleshooting:

  • Internal Standard Selection: As mentioned, stable isotope-labeled internal standards are the gold standard for correcting for variations in extraction efficiency and matrix effects.[4] If unavailable, a structurally similar analog (e.g., an odd-chain acyl-CoA) can be used, but it may not perfectly mimic the behavior of the analyte.

  • Calibration Curve: A calibration curve should be prepared in a matrix that closely matches the biological samples to be analyzed (matrix-matched calibration). This helps to compensate for matrix effects that can suppress or enhance the ionization of the analyte.[4]

  • Matrix Effects: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte. To minimize matrix effects, effective sample cleanup (e.g., using SPE) is important. A post-column infusion study can be performed to assess the extent of ion suppression or enhancement across the chromatogram.

  • Linear Range: Ensure that the concentration of the analyte in the samples falls within the linear range of the calibration curve. Samples with concentrations above the upper limit of quantification should be diluted and re-analyzed.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries (%)

Acyl-CoA SpeciesAcetonitrile/Isopropanol/Water10% Trichloroacetic Acid (TCA)Solid-Phase Extraction (SPE)
Acetyl-CoA (C2)~95%>90%[2]70-85%
Propionyl-CoA (C3)~93%>90%[2]75-90%
Butyryl-CoA (C4)~90%>90%[2]80-95%
Hexanoyl-CoA (C6)~88%Not ideal for longer chains85-98%
Octanoyl-CoA (C8)~85%Not ideal for longer chains90-100%
Palmitoyl-CoA (C16)~75-85%[5]Not ideal for longer chains>90%[6]
Oleoyl-CoA (C18:1)~70-80%[5]Not ideal for longer chains>90%[6]

Note: Recovery percentages are approximate and can vary depending on the specific protocol, sample matrix, and analytical method used.

Table 2: Stability of Acyl-CoAs under Different Conditions

ConditionShort-chain Acyl-CoAs (C2-C6)Long-chain Acyl-CoAs (C12-C20)Recommendation
pH Stable at acidic to neutral pH (4-7)Prone to hydrolysis at alkaline pHMaintain samples in a slightly acidic buffer.
Temperature Relatively stable at 4°C for short periodsDegrade faster at higher temperaturesProcess samples on ice and store at -80°C.[1]
Solvent More stable in organic/aqueous mixturesMore soluble in organic-rich solventsReconstitute in a solvent compatible with LC-MS analysis.
Freeze-Thaw Susceptible to degradationSusceptible to degradationAliquot samples to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Sulfosalicylic Acid (SSA)

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard to the cell culture dish.

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing and Incubation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • LC-MS/MS Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.

Protocol 2: Acyl-CoA Extraction from Tissue using a Two-Step Liquid-Liquid Extraction

  • Tissue Homogenization: Homogenize the frozen tissue powder (~50 mg) in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water containing the internal standard.

  • Phase Separation: Add 1 mL of chloroform (B151607) and 0.5 mL of water, vortex thoroughly, and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: The upper aqueous/methanol phase contains the acyl-CoAs. Carefully collect this phase into a new tube.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Mandatory Visualization

cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis sample Cell Pellet / Tissue quench Rapid Quenching (Liquid N2 / Cold Solvent) sample->quench homogenize Homogenization (with Internal Standard) quench->homogenize extract Protein Precipitation (TCA / SSA) or Liquid-Liquid Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (Optional Cleanup) centrifuge->spe Supernatant dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: A typical experimental workflow for the extraction and analysis of acyl-CoAs.

cluster_factors Factors Promoting Degradation acyl_coa Acyl-CoA degradation Degradation Products (Free Fatty Acid + CoA) acyl_coa->degradation Hydrolysis high_ph High pH (Alkaline Hydrolysis) high_ph->degradation high_temp High Temperature high_temp->degradation enzymes Enzymatic Activity (Thioesterases) enzymes->degradation freeze_thaw Repeated Freeze-Thaw freeze_thaw->degradation

Caption: Key factors contributing to the chemical instability and degradation of acyl-CoAs.

References

Technical Support Center: Enhancing the Resolution of 2-Hydroxyacyl-CoAs in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2-hydroxyacyl-CoAs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these analyses.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for 2-hydroxyacyl-CoAs challenging in reversed-phase HPLC?

A1: Several factors contribute to the challenges in separating 2-hydroxyacyl-CoAs:

  • High Polarity: The presence of the hydroxyl group on the acyl chain, in addition to the polar coenzyme A moiety, increases the overall polarity of the molecule compared to its non-hydroxylated counterpart. This leads to earlier elution and potentially poor retention on traditional C18 columns.[1]

  • Structural Similarity: Homologous series of 2-hydroxyacyl-CoAs with varying chain lengths can be structurally very similar, making them difficult to resolve.

  • Peak Tailing: The negatively charged phosphate (B84403) groups in the coenzyme A structure can interact with residual silanols on silica-based columns, leading to peak tailing and reduced resolution.

  • Instability: Acyl-CoA thioesters can be unstable in aqueous solutions, necessitating careful sample handling and optimized chromatographic conditions.[2]

Q2: What is the expected impact of the 2-hydroxyl group on retention time in reversed-phase HPLC?

A2: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. The addition of a hydroxyl group increases the polarity of the analyte. Consequently, a 2-hydroxyacyl-CoA will have a shorter retention time and elute earlier than the corresponding non-hydroxylated acyl-CoA of the same chain length under identical reversed-phase conditions.[1]

Q3: Can I separate enantiomers of 2-hydroxyacyl-CoAs using standard reversed-phase HPLC?

A3: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers because they have identical physical and chemical properties in a non-chiral environment.[2] To separate enantiomers, a chiral stationary phase (CSP) or a chiral derivatizing agent is necessary.[2]

Q4: What type of HPLC column is recommended for separating 2-hydroxyacyl-CoAs?

A4: For general separation based on chain length, a C18 column is a common starting point.[3][4] For separating enantiomers, polysaccharide-based chiral stationary phases, such as those from the Chiralcel and Chiralpak series, have shown excellent performance for resolving similar chiral compounds.[2]

Troubleshooting Guide

Issue 1: Poor Resolution and Co-elution of 2-Hydroxyacyl-CoAs

This is a common issue where peaks for different 2-hydroxyacyl-CoAs are not baseline separated.

Probable Cause Recommended Solution
Mobile Phase Too Strong Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase to increase retention and improve separation.
Inadequate Mobile Phase pH Adjust the mobile phase pH. For these acidic compounds, using a buffer with a pH around 4-5 can improve peak shape and resolution.
Gradient is Too Steep If using a gradient, make it shallower. A slower increase in the organic solvent concentration over time can significantly enhance the resolution of closely eluting peaks.
Inappropriate Column Chemistry If a C18 column provides insufficient resolution, consider a column with a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.
Column Temperature Not Optimized Vary the column temperature. Sometimes, a lower or higher temperature can alter selectivity and improve resolution.
Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Probable Cause Recommended Solution
Secondary Interactions with Silanols Add a competing acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to suppress the interaction of the negatively charged phosphate groups with the stationary phase. Using a phosphate buffer can also help.
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination Backflush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.
Dead Volume Check all fittings and connections between the injector, column, and detector to ensure there is no extra-column volume causing band broadening.
Issue 3: Low Signal Intensity or No Peaks

This issue can arise from a variety of factors related to the sample, the HPLC system, or the detector.

Probable Cause Recommended Solution
Sample Degradation 2-Hydroxyacyl-CoAs can be unstable. Prepare samples fresh and keep them cold. Consider using a reducing agent like TCEP in the sample solvent.[3]
Incorrect Detector Wavelength The adenine (B156593) ring in coenzyme A has a strong absorbance around 260 nm. Ensure your UV detector is set to this wavelength.
Insufficient Sample Concentration Concentrate your sample before injection, if possible.
System Leak Check the HPLC system for any leaks, which can lead to a loss of sample and a decrease in signal intensity.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of 2-Hydroxyacyl-CoAs

This protocol provides a starting point for separating 2-hydroxyacyl-CoAs by chain length. Optimization will likely be required.

Sample Preparation:

  • For biological samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

HPLC Conditions:

Parameter Recommendation
Column C18, 2.6 µm particle size, 100 x 4.6 mm
Mobile Phase A 75 mM Potassium Phosphate Buffer, pH 4.9
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-20% B over 20 minutes, then increase to 95% B to wash the column.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 5 - 20 µL
Protocol 2: Chiral HPLC for Enantiomeric Resolution of 2-Hydroxyacyl-CoAs

This protocol is a general guideline for the separation of 2-hydroxyacyl-CoA enantiomers.

Sample Preparation: Follow the same sample preparation steps as in Protocol 1.

HPLC Conditions:

Parameter Recommendation
Column Chiralpak AD or Chiralcel OD-H
Mobile Phase Typically a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol). For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% TFA) may be necessary.
Elution Mode Isocratic elution is often used for chiral separations.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 5 - 20 µL

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution of 2-Hydroxyacyl-CoAs check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Decrease Organic Solvent % check_mobile_phase->adjust_organic No adjust_ph Adjust pH (e.g., pH 4-5) check_mobile_phase->adjust_ph No check_gradient Is Gradient Too Steep? check_mobile_phase->check_gradient Yes adjust_organic->check_mobile_phase Re-evaluate adjust_ph->check_mobile_phase Re-evaluate make_gradient_shallower Make Gradient Shallower check_gradient->make_gradient_shallower Yes check_column Is Column Performance Optimal? check_gradient->check_column No make_gradient_shallower->check_gradient Re-evaluate backflush_column Backflush Column check_column->backflush_column No good_resolution Good Resolution Achieved check_column->good_resolution Yes replace_column Consider Different Stationary Phase or Replace Column backflush_column->replace_column replace_column->check_column Re-evaluate

Caption: Troubleshooting workflow for poor resolution in HPLC.

experimental_workflow sample Biological Sample protein_precipitation Protein Precipitation (e.g., cold acetonitrile) sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Optional, for complex matrices) supernatant->spe evaporate_reconstitute Evaporate & Reconstitute in Initial Mobile Phase supernatant->evaporate_reconstitute spe->evaporate_reconstitute hplc_analysis HPLC Analysis evaporate_reconstitute->hplc_analysis

Caption: Sample preparation workflow for 2-hydroxyacyl-CoA analysis.

References

Technical Support Center: Minimizing Artifacts in Acyl-CoA Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during the metabolomic analysis of acyl-Coenzyme A (acyl-CoA) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of artifacts in acyl-CoA analysis?

A1: The primary sources of artifacts in acyl-CoA analysis stem from their inherent chemical instability and the complexity of the biological matrix. Key issues include:

  • Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be accelerated by non-optimal pH (neutral to basic) and repeated freeze-thaw cycles.[1] This leads to the degradation of the target molecule into coenzyme A (CoASH) and the corresponding fatty acid.

  • Oxidation: The free thiol group of CoASH, a product of hydrolysis, can be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1]

  • Enzymatic Degradation: Endogenous thioesterases present in biological samples can rapidly degrade acyl-CoAs if not properly quenched.

  • Matrix Effects: Co-extracted molecules from the sample matrix can interfere with the ionization of acyl-CoAs in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[2]

  • Adsorption: Acyl-CoAs can adsorb to plastic surfaces, such as sample vials, leading to a loss of signal. Using glass vials is recommended to improve sample stability and reduce signal loss.[3]

Q2: How can I prevent the degradation of my acyl-CoA samples during preparation and storage?

A2: Proper sample handling and storage are critical for maintaining the integrity of acyl-CoAs. Key recommendations include:

  • Rapid Quenching: Immediately stop enzymatic activity at the point of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen.[4]

  • Cold Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation and chemical hydrolysis.[5]

  • Acidic pH: Maintain a slightly acidic pH (between 4.0 and 6.0) in your buffers and reconstitution solvents to improve the stability of the thioester bond.[1]

  • Inert Atmosphere: To prevent oxidation, consider degassing solvents and working under an inert atmosphere like nitrogen or argon, especially when preparing stock solutions.[1]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your samples and standards to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.[1]

  • Proper Long-Term Storage: For long-term storage, lyophilized powders are the most stable form and should be kept at -20°C or -80°C.[1] Aqueous stock solutions should be stored at -80°C.[1]

Q3: What is the best method for extracting acyl-CoAs from my samples?

A3: The choice of extraction method depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the sample matrix. The two most common methods are solvent precipitation and solid-phase extraction (SPE).

  • Solvent Precipitation: This is a simple and fast method that offers good recovery for a broad range of acyl-CoAs.[2] Common solvents include 80% methanol (B129727) and mixtures of acetonitrile/methanol/water.[4][6] However, it may result in lower recovery for very long-chain species and can suffer from higher matrix effects.[2]

  • Solid-Phase Extraction (SPE): SPE provides excellent sample clean-up, which reduces matrix effects and can lead to higher recovery for a wide range of acyl-CoAs.[2] However, it is a more time-consuming method, and care must be taken to avoid the loss of more hydrophilic, short-chain acyl-CoAs.[7]

Q4: I am seeing inconsistent quantification results. What could be the cause?

A4: Inaccurate or imprecise quantification can be due to several factors:

  • Lack of Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification as they can account for variability in extraction efficiency and matrix effects.[2] If specific standards are unavailable, an odd-chain acyl-CoA can be used.

  • Matrix Effects: As mentioned, co-eluting matrix components can suppress or enhance the signal of your target analytes. Optimizing chromatographic separation or using a more rigorous sample cleanup method like SPE can help mitigate this.

  • Non-Linearity of Detector Response: Ensure your calibration curves are constructed using a matrix that closely matches your study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Signal for Acyl-CoAs Sample degradation due to improper handling or storage.- Verify that samples were rapidly quenched and stored at -80°C.- Ensure all sample preparation was performed at low temperatures and under acidic conditions.- Avoid repeated freeze-thaw cycles by using single-use aliquots.
Inefficient extraction.- Optimize the extraction solvent for your acyl-CoAs of interest.- For broad-range analysis, consider a mixed organic-aqueous solvent like acetonitrile/methanol/water.[6]- If using SPE, ensure the cartridge and elution method are appropriate for your analytes.
Adsorption to sample vials.- Use glass autosampler vials instead of plastic to minimize signal loss.[3]
Poor Peak Shape in Chromatography Suboptimal mobile phase composition.- For short-chain acyl-CoAs, a slightly acidic mobile phase is often required in reversed-phase chromatography.[8]- For long-chain acyl-CoAs, an alkaline mobile phase may be preferred to reduce peak tailing.[8]
Column overload.- Dilute the sample or inject a smaller volume.
High Variability Between Replicates Inconsistent sample preparation.- Ensure consistent timing and temperature for all extraction and processing steps.- Add internal standards at the beginning of the sample preparation process to account for variability.
Matrix effects.- Improve sample cleanup using SPE.- Optimize chromatographic separation to resolve analytes from interfering species.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

This table compares the recovery of various CoA species using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) versus a direct extraction with 2.5% 5-Sulfosalicylic Acid (SSA). The data shows that the SSA method provides superior recovery for more polar analytes.

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
Free CoA174
Acetyl-CoA3659
Propionyl-CoA6280
Malonyl-CoA2674
Isovaleryl-CoA5859
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[9])

Table 2: Stability of Acyl-CoAs under Different Conditions

This table summarizes the general stability of acyl-CoAs under various storage conditions. Specific stability can vary depending on the acyl chain length and saturation.

Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and store under an inert gas.[1]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4-6) and protect from light.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1]

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction of Acyl-CoAs from Cultured Cells

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs.

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[5]

  • Cell Lysis and Extraction:

    • After the final wash, place the culture dish or cell pellet on ice.

    • Add 1 mL of ice-cold 80% methanol (-80°C) containing an appropriate internal standard.[5]

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[5] For suspension cells, resuspend the pellet in the cold methanol.[5]

    • Incubate the lysate at -80°C for 15 minutes to precipitate proteins.[5]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[5]

  • Solvent Evaporation and Reconstitution:

    • Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) or a slightly acidic buffer.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a cleaner extract, reducing matrix effects in the LC-MS/MS analysis.

  • Sample Preparation:

    • Homogenize tissue or cell pellets in an ice-cold extraction solvent.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[2]

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.[2]

  • Washing:

    • Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.[2]

  • Elution:

    • Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[2]

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute as described in Protocol 1.

Protocol 3: General LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification.

  • Data Analysis:

    • Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended.[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Cells, Tissue) Quenching 2. Rapid Quenching (Liquid Nitrogen) SampleCollection->Quenching Extraction 3. Extraction (Solvent Precipitation or SPE) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Drying 6. Drying Supernatant->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 9. Data Processing LCMS->DataProcessing Quantification 10. Quantification DataProcessing->Quantification

Caption: A typical workflow for acyl-CoA profiling.

ppar_signaling AcylCoA Fatty Acyl-CoAs (Ligands) PPAR PPARα/RXR Heterodimer AcylCoA->PPAR activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates MetabolicChanges Increased Fatty Acid Oxidation & Metabolism GeneExpression->MetabolicChanges

Caption: Activation of PPARs by fatty acyl-CoAs.

ampk_acc_regulation LCFA_CoA Long-Chain Fatty Acyl-CoAs AMPK AMPK LCFA_CoA->AMPK allosterically activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

Caption: Allosteric regulation of AMPK and ACC by acyl-CoAs.

References

Technical Support Center: Optimizing 2-Hydroxydecanoyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of 2-hydroxydecanoyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples to ensure the stability of this compound?

A1: To minimize degradation, it is crucial to process fresh tissue samples immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of acyl-CoAs.[1]

Q2: What are the expected recovery rates for long-chain acyl-CoAs like this compound from tissue samples?

A2: Recovery rates can vary depending on the tissue type and the extraction method used. With optimized methods involving solid-phase extraction (SPE), recovery rates of 70-80% have been reported for long-chain acyl-CoAs.[2][3] A novel isolation procedure involving a two-step extraction and purification process has shown recoveries of 93-104% for tissue extraction and 83-90% for solid-phase extraction for various acyl-CoAs.

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are commonly used for the quantification of acyl-CoAs.[2][4][5][6][7][8][9][10] HPLC with UV detection at 260 nm is a widely used method.[2][3] LC-MS/MS offers high sensitivity and specificity, allowing for the identification and quantification of a wide range of acyl-CoA species.[5][8][9][10]

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can be a significant issue. The following guide provides potential causes and troubleshooting steps to improve your yield.

Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization - Ensure the tissue is thoroughly homogenized. A glass homogenizer is recommended for effective disruption.[1][2][3] - Optimize the ratio of tissue to homogenization buffer.
Degradation of this compound - Perform all steps on ice and use pre-chilled solvents and buffers to minimize enzymatic activity.[1] - Work quickly to reduce the exposure of the sample to degradative conditions.[1] - Use high-purity solvents to avoid contaminants that may degrade the analyte.[1] - Consider adding an internal standard early in the protocol to monitor recovery throughout the process.[1][4]
Inefficient Extraction - Use an appropriate extraction solvent mixture. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2][3] - Ensure a sufficient volume of extraction solvent is used, often a 20-fold excess relative to the tissue weight is recommended.[1]
Suboptimal Solid-Phase Extraction (SPE) - Properly condition and equilibrate the SPE column before loading the sample.[1] - Optimize the composition and volume of the wash and elution buffers to ensure efficient binding and release of this compound.

Below is a DOT script that generates a troubleshooting workflow diagram.

TroubleshootingWorkflow start Low Recovery of This compound homogenization Check Homogenization: - Thorough disruption? - Correct tissue/buffer ratio? start->homogenization degradation Assess Degradation: - All steps on ice? - Used high-purity solvents? homogenization->degradation If homogenization is adequate solution1 Re-homogenize sample with optimized buffer ratio homogenization->solution1 If inadequate extraction Evaluate Extraction: - Correct solvent mixture? - Sufficient solvent volume? degradation->extraction If degradation is minimized solution2 Maintain cold chain and use fresh, pure solvents degradation->solution2 If degradation is likely spe Optimize SPE: - Column conditioned? - Wash/elution buffers optimized? extraction->spe If extraction is efficient solution3 Adjust solvent mixture and volume extraction->solution3 If inefficient solution4 Re-run SPE with proper conditioning and optimized buffers spe->solution4 If suboptimal end_node Improved Recovery spe->end_node If SPE is optimized solution1->homogenization solution2->degradation solution3->extraction solution4->spe

Troubleshooting workflow for low this compound recovery.

Experimental Protocol: Extraction and Purification of this compound

This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs from tissue samples.[1][2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or oligonucleotide purification columns)[2][4]

  • Internal standard (e.g., Heptadecanoyl-CoA)[1][4]

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize the tissue thoroughly on ice.

    • Add isopropanol and homogenize again.[2][3]

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[2][3]

    • Centrifuge the mixture at a low temperature to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition and equilibrate the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., isopropanol or methanol-based buffers).[2][3]

  • Sample Concentration and Analysis:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., HPLC or LC-MS/MS).

The following DOT script visualizes the experimental workflow.

ExperimentalWorkflow start Start: Frozen Tissue Sample homogenization 1. Homogenization - Add KH2PO4 buffer & internal standard - Homogenize in glass homogenizer - Add isopropanol & re-homogenize start->homogenization extraction 2. Extraction - Add acetonitrile (ACN) - Centrifuge to pellet protein - Collect supernatant homogenization->extraction spe 3. Solid-Phase Extraction (SPE) - Condition & equilibrate column - Load supernatant - Wash column - Elute acyl-CoAs extraction->spe concentration 4. Sample Concentration - Dry eluate under nitrogen - Reconstitute in appropriate solvent spe->concentration analysis 5. Analysis (HPLC or LC-MS/MS) concentration->analysis end_node End: Quantified This compound analysis->end_node

Workflow for this compound extraction and analysis.

Data Summary: Recovery of Long-Chain Acyl-CoAs

The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction and purification methodologies.

Methodology Reported Recovery Rate Tissue Types Reference
Modified extraction with solid-phase purification and HPLC analysis70-80%Rat heart, kidney, and muscle[2][3]
Two-step extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification93-104% (tissue extraction)83-90% (solid-phase extraction)Rat liver
UHPLC-ESI-MS/MS with reversed-phase and hydrophilic interaction liquid chromatography90-111%Mouse liver, human hepatic and skeletal muscle cells[10]
Extraction with organic solvent and reconstitution in ammonium (B1175870) hydroxide (B78521) buffer60-140%Liver, brain, muscle, and adipose tissue[5]

References

Validation & Comparative

A Comparative Analysis of 2-hydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and metabolic distinctions between two pivotal fatty acyl-CoA isomers, supported by experimental methodologies.

This guide provides a comprehensive comparative analysis of 2-hydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA, two structurally similar yet functionally distinct metabolic intermediates. Understanding their unique roles in fatty acid metabolism is crucial for researchers in biochemistry, drug development, and the study of metabolic disorders. This document outlines their respective metabolic pathways, enzymatic regulation, and provides detailed experimental protocols for their analysis.

Introduction

This compound and 3-hydroxydecanoyl-CoA are coenzyme A thioesters of hydroxylated decanoic acid, differing only in the position of the hydroxyl group on the acyl chain. This subtle structural variance directs them into divergent metabolic pathways with distinct physiological consequences. 3-hydroxydecanoyl-CoA is a well-established intermediate in the mitochondrial beta-oxidation of fatty acids, a central energy-generating process. In contrast, this compound is a substrate for peroxisomal alpha-oxidation, a pathway involved in the metabolism of branched-chain and 2-hydroxy fatty acids.

Biochemical and Metabolic Comparison

The distinct metabolic fates of this compound and 3-hydroxydecanoyl-CoA are determined by the specific enzymes that recognize them as substrates.

3-hydroxydecanoyl-CoA is a canonical intermediate in the beta-oxidation spiral of decanoic acid. This pathway, occurring in the mitochondria, sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. The key enzymes involved in the metabolism of 3-hydroxydecanoyl-CoA are enoyl-CoA hydratase, which forms (S)-3-hydroxydecanoyl-CoA from trans-2-decenoyl-CoA[1], and L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its NAD+-dependent oxidation to 3-ketodecanoyl-CoA[2]. The activity of HADH is highest for medium-chain substrates like the C10 derivative[3].

This compound is primarily metabolized via the alpha-oxidation pathway within peroxisomes[4]. This pathway is essential for the degradation of fatty acids that are branched at the β-carbon, and also for the metabolism of 2-hydroxy fatty acids. The initial step is the hydroxylation of the fatty acid at the alpha-position, catalyzed by fatty acid 2-hydroxylase (FA2H) , which is stereospecific for producing the (R)-enantiomer[5][6]. The resulting 2-hydroxyacyl-CoA, in this case, (R)-2-hydroxydecanoyl-CoA, is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) . This thiamine (B1217682) pyrophosphate-dependent enzyme breaks the C1-C2 bond to yield formyl-CoA and an aldehyde that is one carbon shorter (nonanal)[4].

The table below summarizes the key differences between these two isomers.

FeatureThis compound3-hydroxydecanoyl-CoA
Metabolic Pathway Peroxisomal Alpha-oxidationMitochondrial Beta-oxidation
Primary Function Degradation of 2-hydroxy fatty acidsEnergy production via fatty acid breakdown
Key Synthesizing Enzyme Fatty Acid 2-Hydroxylase (FA2H)Enoyl-CoA Hydratase
Key Catabolizing Enzyme 2-Hydroxyacyl-CoA Lyase (HACL1)L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
Stereochemistry Primarily the (R)-enantiomer is synthesized[5]The (S)-enantiomer is the substrate for HADH
Cellular Location PeroxisomesMitochondria
End Products Formyl-CoA and Nonanal3-Ketodecanoyl-CoA

Metabolic Pathways Visualization

The following diagrams illustrate the distinct metabolic pathways for this compound and 3-hydroxydecanoyl-CoA.

Peroxisomal_Alpha_Oxidation Decanoyl_CoA Decanoyl-CoA Two_Hydroxydecanoyl_CoA (R)-2-hydroxydecanoyl-CoA Decanoyl_CoA->Two_Hydroxydecanoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) + O2, NADPH Nonanal Nonanal Two_Hydroxydecanoyl_CoA->Nonanal 2-hydroxyacyl-CoA Lyase (HACL1) (Thiamine pyrophosphate-dependent) Formyl_CoA Formyl-CoA Two_Hydroxydecanoyl_CoA->Formyl_CoA 2-hydroxyacyl-CoA Lyase (HACL1) (Thiamine pyrophosphate-dependent) Mitochondrial_Beta_Oxidation trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Three_Hydroxydecanoyl_CoA (S)-3-hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->Three_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase + H2O Three_Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Three_Hydroxydecanoyl_CoA->Three_Ketodecanoyl_CoA L-3-hydroxyacyl-CoA Dehydrogenase (HADH) + NAD+ -> NADH + H+ LCMS_Workflow Sample Biological Sample (Cell or Tissue) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Acyl-CoA Extraction (e.g., TCA and SPE) Quench->Extract LC_Separation UPLC/HPLC Separation (C18 column) Extract->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

References

Acyl-CoA Dehydrogenase Specificity for 2-Hydroxyacyl-CoAs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA dehydrogenases (ACADs) are a critical family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid β-oxidation. Their substrate specificity is a key determinant of their metabolic roles, with different ACADs exhibiting preferences for short-, medium-, long-, or branched-chain acyl-CoA thioesters. While the specificity of ACADs towards their canonical non-hydroxylated substrates is well-characterized, their activity with hydroxylated fatty acyl-CoAs, particularly 2-hydroxyacyl-CoAs, is less understood. This guide provides a comparative overview of the available information on the substrate specificity of ACADs towards 2-hydroxyacyl-CoAs, alongside established experimental protocols for activity assessment.

Introduction to Acyl-CoA Dehydrogenases

ACADs are a family of enzymes that introduce a double bond between the α- and β-carbons of an acyl-CoA molecule, transferring electrons to electron-transfer flavoprotein (ETF).[1][2] This family includes several members with overlapping substrate specificities based on the length of the acyl chain:

  • Short-chain acyl-CoA dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbons.

  • Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbons.

  • Long-chain acyl-CoA dehydrogenase (LCAD): Acts on substrates with 12 to 18 carbons.

  • Very long-chain acyl-CoA dehydrogenase (VLCAD): Specific for substrates with 14 to 24 carbons.

Mutations in the genes encoding these enzymes can lead to serious metabolic disorders.[1]

Substrate Specificity Towards 2-Hydroxyacyl-CoAs: A Gap in Current Knowledge

A comprehensive review of the existing scientific literature reveals a notable lack of quantitative data on the enzymatic activity of acyl-CoA dehydrogenases (ACADs) with 2-hydroxyacyl-CoA substrates. While the metabolism of other hydroxylated fatty acids, such as 3-hydroxyacyl-CoAs, is a well-defined step in the canonical β-oxidation pathway, the interaction of ACADs with 2-hydroxy variants remains largely unexplored.

One study on human long-chain acyl-CoA dehydrogenase (LCAD) indicated its ability to metabolize bulky, hydroxylated substrates such as 3α, 7α, 12α-trihydroxy-5β-cholestan-26-oyl-CoA.[3] However, this is a 3-hydroxyacyl-CoA derivative and the study did not provide specific kinetic parameters (Km, kcat) that would allow for a direct comparison with its activity on non-hydroxylated substrates. The scientific literature contains extensive information on enzymes that do specialize in the metabolism of 2-hydroxyacyl-CoAs, such as 2-hydroxyacyl-CoA lyases, but these belong to a different class of enzymes than ACADs.

Consequently, a direct comparison of the performance of different ACADs with 2-hydroxyacyl-CoAs versus their preferred non-hydroxylated acyl-CoA substrates, supported by experimental data, cannot be provided at this time.

Experimental Protocols for Assessing Acyl-CoA Dehydrogenase Activity

While specific data for 2-hydroxyacyl-CoA substrates is lacking, the general activity of ACADs can be measured using well-established methods. These assays could be adapted to test the activity of ACADs with 2-hydroxyacyl-CoA substrates in future research.

Ferricenium-Based Spectrophotometric Assay

This is a common method for measuring ACAD activity. The assay relies on the reduction of a ferricenium salt by the FADH2 produced during the dehydrogenation of the acyl-CoA substrate. The reduction of the ferricenium ion is monitored spectrophotometrically.

Principle: Acyl-CoA + FAD (enzyme-bound) → 2-enoyl-CoA + FADH2 (enzyme-bound) FADH2 (enzyme-bound) + 2 Ferricenium+ → FAD (enzyme-bound) + 2 Ferrocene + 2 H+

Typical Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6) containing a known concentration of the ACAD enzyme and the electron acceptor, ferricenium hexafluorophosphate.

  • Initiation: Start the reaction by adding the acyl-CoA substrate (or the 2-hydroxyacyl-CoA substrate to be tested).

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) corresponding to the reduction of the ferricenium ion.

  • Calculation: The rate of the reaction is calculated from the change in absorbance over time using the molar extinction coefficient of the ferricenium salt.

ETF Fluorescence Reduction Assay

This assay utilizes the natural electron acceptor of ACADs, the electron-transfer flavoprotein (ETF). The fluorescence of ETF is quenched upon its reduction by the FADH2 generated by the ACAD.

Principle: Acyl-CoA + FAD (enzyme-bound) → 2-enoyl-CoA + FADH2 (enzyme-bound) FADH2 (enzyme-bound) + ETFox → FAD (enzyme-bound) + ETFred

Typical Protocol:

  • Anaerobic Conditions: This assay must be performed under anaerobic conditions to prevent the re-oxidation of the reduced ETF by molecular oxygen.

  • Reaction Mixture: In an anaerobic cuvette, combine the ACAD enzyme, purified ETF, and the reaction buffer.

  • Initiation: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Measurement: The decrease in ETF fluorescence is monitored using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculation: The initial rate of the reaction is determined from the rate of fluorescence quenching.

Visualizing the Acyl-CoA Dehydrogenase Reaction

The following diagram illustrates the general enzymatic reaction catalyzed by acyl-CoA dehydrogenases. This reaction is the first step in the β-oxidation pathway.

ACAD_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Acyl-CoA Acyl-CoA ACAD ACAD Acyl-CoA->ACAD FAD FAD FAD->ACAD trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACAD->trans-2-Enoyl-CoA FADH2 FADH2 ACAD->FADH2

Caption: General reaction catalyzed by Acyl-CoA Dehydrogenase (ACAD).

The following diagram illustrates a hypothetical interaction of an ACAD with a 2-hydroxyacyl-CoA substrate, highlighting the key challenge for the enzyme.

ACAD_2_Hydroxyacyl_CoA cluster_substrate Substrate cluster_enzyme Enzyme Active Site cluster_challenge Potential Challenge 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA ACAD_Active_Site ACAD Active Site 2-Hydroxyacyl-CoA->ACAD_Active_Site Binding Steric_Hindrance Steric Hindrance from 2-OH group ACAD_Active_Site->Steric_Hindrance

Caption: Hypothetical interaction of ACAD with a 2-hydroxyacyl-CoA.

Future Directions

The lack of quantitative data on the interaction of ACADs with 2-hydroxyacyl-CoAs represents a significant knowledge gap in the field of fatty acid metabolism. Future research should focus on:

  • Systematic Screening: Testing a panel of ACADs (SCAD, MCAD, LCAD, VLCAD) with a range of 2-hydroxyacyl-CoA substrates of varying chain lengths.

  • Kinetic Analysis: Determining the kinetic parameters (Km, kcat, and kcat/Km) for these interactions to provide a quantitative measure of substrate specificity and catalytic efficiency.

  • Structural Studies: Co-crystallization of ACADs with 2-hydroxyacyl-CoA analogs to elucidate the structural basis for any observed activity or lack thereof.

Such studies would provide valuable insights into the metabolic fate of 2-hydroxy fatty acids and could have implications for the understanding and treatment of metabolic disorders, as well as for the development of novel therapeutic agents targeting fatty acid oxidation.

References

A Comparative Guide to the Functional Differences Between 2-Hydroxydecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles, metabolic pathways, and enzymatic interactions of 2-hydroxydecanoyl-CoA and other key fatty acyl-CoAs, such as palmitoyl-CoA and myristoyl-CoA. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct biological significance.

Introduction

Fatty acyl-CoAs are activated forms of fatty acids, central to numerous metabolic and signaling processes. Their structure, particularly chain length and modifications like hydroxylation, dictates their metabolic fate and functional specificity. This guide focuses on the key distinctions between this compound, a representative of 2-hydroxy fatty acyl-CoAs, and other non-hydroxylated fatty acyl-CoAs. While sharing the common feature of being activated fatty acids, their metabolic pathways, enzyme specificities, and ultimate physiological roles diverge significantly.

Core Functional Differences

The primary distinction lies in their metabolic processing and downstream applications. Standard fatty acyl-CoAs are primarily substrates for energy production via β-oxidation or are incorporated into glycerolipids and serve as precursors for various signaling molecules. In contrast, 2-hydroxy fatty acyl-CoAs are predominantly channeled into the synthesis of specific sphingolipids and are catabolized via a distinct α-oxidation pathway.

Metabolic Pathways
  • This compound: Following its synthesis from 2-hydroxydecanoic acid by an acyl-CoA synthetase, it is a substrate for ceramide synthases to form 2-hydroxyacylceramides, key components of sphingolipids like galactosylceramides and sulfatides, which are abundant in the nervous system and skin.[1][2][3] Its degradation occurs in peroxisomes via α-oxidation . This pathway involves the enzyme 2-hydroxyacyl-CoA lyase (HACL), which cleaves 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter.[4][5][6]

  • Other Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Myristoyl-CoA): These are catabolized primarily through β-oxidation in the mitochondria to generate acetyl-CoA for the Krebs cycle and energy production.[7] Palmitoyl-CoA is a primary product of de novo fatty acid synthesis and a key precursor for the synthesis of sphingoid bases.[7] Myristoyl-CoA is the specific substrate for N-myristoylation , a crucial co- and post-translational protein modification.[8][9]

Diagram 1: Metabolic Fates of Fatty Acyl-CoAs

cluster_0 This compound Pathway cluster_1 Other Fatty Acyl-CoA Pathways 2-Hydroxydecanoic Acid 2-Hydroxydecanoic Acid Acyl-CoA Synthetase_H Acyl-CoA Synthetase 2-Hydroxydecanoic Acid->Acyl-CoA Synthetase_H This compound This compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Acyl-CoA Synthetase_H->this compound 2-Hydroxy-Sphingolipids 2-Hydroxy-Sphingolipids Ceramide Synthase->2-Hydroxy-Sphingolipids Fatty Acid Fatty Acid Acyl-CoA Synthetase_O Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase_O Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Protein N-myristoylation Protein N-myristoylation Fatty Acyl-CoA->Protein N-myristoylation Sphingolipid & Glycerolipid Synthesis Sphingolipid & Glycerolipid Synthesis Fatty Acyl-CoA->Sphingolipid & Glycerolipid Synthesis Acyl-CoA Synthetase_O->Fatty Acyl-CoA

Caption: Divergent metabolic pathways of this compound and other fatty acyl-CoAs.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the enzymatic reactions involving these fatty acyl-CoAs.

Table 1: Enzyme-Substrate Interactions

EnzymeSubstrateKinetic ParameterValueReference(s)
Medium-Chain Acyl-CoA Synthetase2-Hydroxydodecanoic AcidKi4.4 µM[4]
Fatty Acid 2-Hydroxylase (FA2H)Tetracosanoic Acid (C24:0)Km<0.18 µM[1]
N-Myristoyltransferase (NMT)Myristoyl-CoA (C14:0)Km~0.6 µM[9][10]
N-Myristoyltransferase (NMT)Palmitoyl-CoA (C16:0)-Poor substrate[9]
Acetyl-CoA CarboxylaseAcetyl-CoAKm4 µM (CoA-activated)[11]

Note: Direct comparative kinetic data for acyl-CoA synthetases with 2-hydroxydecanoic acid and decanoic acid is limited. The data for 2-hydroxydodecanoic acid indicates it acts as a competitive inhibitor for medium-chain acyl-CoA synthetase, suggesting it is not an efficient substrate.[4]

Table 2: Substrate Specificity of Key Enzymes

EnzymePreferred Substrate(s)CommentsReference(s)
2-Hydroxyacyl-CoA Lyase (HACL)2-Hydroxyacyl-CoAsRequires both a 2-hydroxy group and a CoA ester. Does not act on non-hydroxylated acyl-CoAs.[4][6]
N-Myristoyltransferase (NMT)Myristoyl-CoA (C14:0)Highly specific for the 14-carbon chain length. Other chain lengths significantly reduce the incorporation rate.[8][9][10]
Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoAInitiates fatty acid synthesis with these short-chain acyl-CoAs.[12]
Acyl-CoA Dehydrogenases (ACADs)Varies by isoform (short, medium, long-chain)Key enzymes in β-oxidation with specificity for different chain lengths of non-hydroxylated fatty acyl-CoAs.[13]

Experimental Protocols

Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity.[14][15]

Objective: To quantify the enzymatic activity of acyl-CoA synthetase by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 0.2% Triton X-100

  • ATP solution (10 mM)

  • Coenzyme A (CoA) solution (200 µM)

  • [¹⁴C]-labeled fatty acid (e.g., [¹⁴C]-oleic acid or custom synthesized [¹⁴C]-2-hydroxydecanoic acid) complexed to BSA

  • Dole's solution (isopropanol:n-heptane:H₂SO₄, 40:10:1)

  • n-heptane

  • Scintillation cocktail and counter

Procedure:

  • Lysate Preparation: Homogenize cells or tissue in an appropriate lysis buffer (e.g., 1% Triton X-100, 130 mM KCl, 25 mM Tris-HCl, pH 7.4). Centrifuge to pellet cell debris and collect the supernatant.[15]

  • Reaction Setup: In a microcentrifuge tube, combine 10 µL of the lysate supernatant with the assay buffer, ATP, CoA, and the [¹⁴C]-labeled fatty acid substrate. The final volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[15]

  • Reaction Termination and Extraction: Stop the reaction by adding Dole's solution. Vortex and then add n-heptane to extract the unreacted radiolabeled fatty acid. Vortex again and centrifuge to separate the phases. Repeat the n-heptane extraction three more times to ensure complete removal of the free fatty acid.

  • Quantification: The aqueous phase, containing the radiolabeled acyl-CoA, is mixed with a scintillation cocktail. The amount of radioactivity is quantified using a liquid scintillation counter.

  • Calculation: The enzyme activity is calculated based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein in the lysate.

Diagram 2: Workflow for Radiometric Acyl-CoA Synthetase Assay

A Prepare Cell/Tissue Lysate B Set up Reaction: Lysate + Buffer + ATP + CoA + [14C]-Fatty Acid A->B C Incubate at 30°C B->C D Terminate with Dole's Solution & Extract with n-Heptane C->D E Separate Aqueous Phase (contains [14C]-Acyl-CoA) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Enzyme Activity F->G

Caption: Experimental workflow for the radiometric assay of acyl-CoA synthetase activity.

LC-MS/MS for Quantification of Fatty Acyl-CoAs

This protocol provides a general framework for the analysis of fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry, based on published methods.[12][16][17]

Objective: To separate and quantify different species of fatty acyl-CoAs from biological samples with high sensitivity and specificity.

Materials:

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in a cold extraction solvent containing a mixture of appropriate internal standards (e.g., odd-chain or isotopically labeled acyl-CoAs).

    • Centrifuge to pellet precipitates and collect the supernatant containing the acyl-CoAs.

  • Liquid Chromatography (LC) Separation:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Elute the acyl-CoAs using a gradient of mobile phases. A high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve separation.[16][17]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically using positive electrospray ionization (ESI+).

    • Quantify the different acyl-CoA species using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[16][17]

  • Data Analysis:

    • Construct calibration curves using the internal standards.

    • Determine the concentration of each acyl-CoA species in the sample by comparing its peak area to that of the corresponding internal standard.

Diagram 3: Workflow for LC-MS/MS Analysis of Acyl-CoAs

A Sample Homogenization & Extraction with Internal Standards B LC Separation (Reversed-Phase C18) A->B C Mass Spectrometry (ESI+) B->C D MS/MS Detection (SRM/MRM) C->D E Data Analysis & Quantification D->E cluster_2H 2-Hydroxyacyl-CoA Derivatives cluster_other Other Acyl-CoA Derivatives 2H_Ceramide 2-Hydroxy-Ceramides/ Sphingolipids Membrane_Stability Myelin Sheath & Epidermal Barrier Stability 2H_Ceramide->Membrane_Stability Apoptosis_Differentiation Apoptosis & Cell Differentiation 2H_Ceramide->Apoptosis_Differentiation Myristoyl_CoA Myristoyl-CoA N_Myristoylation Protein N-Myristoylation Myristoyl_CoA->N_Myristoylation Palmitoyl_CoA Palmitoyl-CoA S_Palmitoylation Protein S-Palmitoylation Palmitoyl_CoA->S_Palmitoylation Signaling_Proteins Membrane Targeting of Signaling Proteins N_Myristoylation->Signaling_Proteins S_Palmitoylation->Signaling_Proteins

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, immunology, and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of antibody cross-reactivity against various hydroxyacyl-Coenzyme A (hydroxyacyl-CoA) molecules. Hydroxyacyl-CoAs are crucial intermediates in fatty acid metabolism, and antibodies targeting them are invaluable tools for their detection and quantification. However, structural similarities among short-chain, medium-chain, and long-chain hydroxyacyl-CoAs can lead to antibody cross-reactivity, a critical factor to consider when designing experiments.

Understanding Antibody Specificity and Cross-Reactivity

Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope on an antigen. Cross-reactivity occurs when an antibody raised against one antigen also binds to a different, structurally similar antigen. In the context of hydroxyacyl-CoAs, an antibody developed against a short-chain hydroxyacyl-CoA might also recognize and bind to medium- or long-chain variants, albeit with potentially different affinities. This can lead to inaccurate quantification and misinterpretation of experimental results.

The extent of cross-reactivity is influenced by the degree of similarity in the epitope structure between the target antigen and other molecules. For hydroxyacyl-CoAs, the primary structural differences lie in the length of the acyl chain.

Comparative Analysis of Antibody Cross-Reactivity

To illustrate the concept of cross-reactivity for this class of molecules, the following table presents hypothetical data for a fictional monoclonal antibody, "Anti-SC-OH-Acyl-CoA (Clone 1A2)," raised against 3-hydroxybutyryl-CoA (a short-chain hydroxyacyl-CoA). The data represents the percentage of cross-reactivity relative to the binding affinity for 3-hydroxybutyryl-CoA, as determined by a competitive ELISA.

Table 1: Hypothetical Cross-Reactivity of Anti-SC-OH-Acyl-CoA (Clone 1A2)

Analyte (Hydroxyacyl-CoA)Acyl Chain LengthCarbon ChainRelative Cross-Reactivity (%)
3-Hydroxybutyryl-CoAShort-ChainC4100
3-Hydroxyhexanoyl-CoAShort-ChainC675
3-Hydroxyoctanoyl-CoAMedium-ChainC830
3-Hydroxydecanoyl-CoAMedium-ChainC1015
3-Hydroxydodecanoyl-CoALong-ChainC125
3-Hydroxytetradecanoyl-CoALong-ChainC14<1
3-Hydroxypalmitoyl-CoALong-ChainC16Not Detected
Acetyl-CoA-C2Not Detected
Coenzyme A--Not Detected

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles will vary depending on the specific antibody and the experimental conditions.

This illustrative data shows a clear preference of the antibody for the short-chain hydroxyacyl-CoA it was raised against, with diminishing cross-reactivity as the acyl chain length increases. This is a typical characteristic of antibodies targeting small molecules where a significant portion of the molecule's structure is shared across different variants.

Signaling Pathway Involvement: Fatty Acid β-Oxidation

Hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation pathway, a major process for energy production from lipids.[1][2][3] This pathway sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. The 3-hydroxyacyl-CoA dehydrogenase enzyme family plays a crucial role in this pathway, catalyzing the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[4][5][6]

FattyAcidBetaOxidation cluster_MitochondrialMatrix Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis KetoacylCoA->Thiolysis ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) Thiolysis->ShortenedAcylCoA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShortenedAcylCoA->FattyAcylCoA Next Cycle TCA TCA Cycle AcetylCoA->TCA

Caption: The mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol: Competitive ELISA for Hydroxyacyl-CoA Cross-Reactivity

  • Coating: Microplate wells are coated with a conjugate of a specific hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA) and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature. The plate is then washed.

  • Competition: A constant concentration of the primary antibody (e.g., Anti-SC-OH-Acyl-CoA) is pre-incubated with varying concentrations of the test compounds (different hydroxyacyl-CoAs) or the standard (3-hydroxybutyryl-CoA). This mixture is then added to the coated wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal is inversely proportional to the amount of test compound in the sample.

  • Data Analysis: A standard curve is generated using the standard compound. The concentrations of the test compounds that cause 50% inhibition of binding (IC50) are determined. The percent cross-reactivity is calculated using the formula: (% Cross-reactivity) = (IC50 of standard / IC50 of test compound) x 100.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Hydroxyacyl-CoA Conjugate B 2. Block Non-specific Sites A->B C 3. Add Antibody + Competitor (Standard or Test Analyte) B->C D 4. Add Enzyme-linked Secondary Antibody C->D E 5. Add Substrate D->E F 6. Measure Signal (Absorbance) E->F G 7. Calculate % Cross-Reactivity F->G

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Conclusion

When selecting an antibody for the detection of a specific hydroxyacyl-CoA, it is crucial for researchers to consult the manufacturer's datasheet for any available cross-reactivity data. If such data is not available or is incomplete, it is highly recommended to perform in-house validation experiments, such as a competitive ELISA, to determine the antibody's specificity for the intended application. Understanding and verifying the cross-reactivity profile of an antibody against different hydroxyacyl-CoAs is a critical step in ensuring the accuracy and reliability of experimental findings in metabolic research.

References

Validating 2-Hydroxydecanoyl-CoA as a Disease Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-hydroxydecanoyl-CoA as a potential disease biomarker against established alternatives, supported by experimental data and detailed methodologies.

Peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD) and Refsum disease, are a group of severe genetic disorders characterized by defects in peroxisome function. A key metabolic pathway affected is the alpha-oxidation of fatty acids, leading to the accumulation of specific lipids that serve as disease biomarkers. While very-long-chain fatty acids (VLCFA) are the current gold standard for diagnosis, emerging evidence suggests that intermediates of alpha-oxidation, such as 2-hydroxy fatty acids, may offer enhanced diagnostic potential. This guide evaluates the validation of this compound, an intermediate in this pathway, as a disease biomarker.

Performance Comparison of Biomarkers for Peroxisomal Disorders

The diagnostic utility of a biomarker is determined by its sensitivity and specificity in identifying affected individuals. The following table summarizes the performance of established and potential biomarkers for peroxisomal disorders.

Biomarker ClassSpecific Analyte(s)Disease AssociationFold Increase in Patients (approx.)Diagnostic Performance
Established Biomarkers
Very-Long-Chain Fatty Acids (VLCFA)Hexacosanoic acid (C26:0), C26:0/C22:0 ratioZellweger Spectrum Disorders, X-linked AdrenoleukodystrophyC26:0: >2-fold; C26:0/C22:0: >2-fold[1]Gold standard, but false negatives can occur, especially in milder ZSD cases and female carriers of X-ALD.[2]
LysophosphatidylcholinesC26:0-lysophosphatidylcholine (C26:0-LPC)Zellweger Spectrum Disorders, X-linked AdrenoleukodystrophyConsistently elevated above reference range in patients.Superior diagnostic performance compared to VLCFA analysis, with fewer false negatives.[2][3][4]
Branched-Chain Fatty AcidsPhytanic acid, Pristanic acidRefsum Disease, Zellweger Spectrum DisordersPhytanic acid: >20-fold in Refsum disease.[5]Elevated phytanic acid is a key diagnostic marker for Refsum disease.[6] Pristanic acid is also elevated in ZSD.
Pipecolic AcidL-Pipecolic acidZellweger Spectrum DisordersElevated in plasma.An adjunct biomarker for ZSD.[7]
Potential Biomarkers
2-Hydroxy Long-Chain Fatty Acids2-Hydroxyphytanic acidRhizomelic Chondrodysplasia Punctata, ZSDSignificantly accumulates in plasma.[8]Accumulation indicates a defect in 2-hydroxyacyl-CoA lyase activity.[8]
2-Hydroxysebacic acid (C10)Zellweger Spectrum DisordersIncreased urinary excretion of the 2R-enantiomer.[9][10]Shows potential as a urinary biomarker for ZSD.[9][11]
This compound Hypothesized for ZSD, HACL1 deficiency Data not yet available in human patients. Under investigation; accumulation is expected with alpha-oxidation defects.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for their clinical application. Below are detailed methodologies for the analysis of both established and potential biomarkers.

Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFA) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the standard for the diagnostic analysis of VLCFA in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing known amounts of deuterated C22:0 and C26:0 fatty acids.
  • Perform acid hydrolysis by adding 1 mL of 5% HCl in methanol (B129727) and heating at 90°C for 1 hour to release fatty acids from lipids.
  • Extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane (B92381).
  • Evaporate the hexane layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Re-dissolve the dried extract in 50 µL of pyridine.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: DB-1ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Start at 150°C, hold for 1 min, ramp to 270°C at 20°C/min, then ramp to 320°C at 5°C/min and hold for 5 min.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for C22:0, C24:0, C26:0, and their deuterated internal standards.

4. Quantification:

  • Calculate the concentration of each VLCFA by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol 2: Quantification of 2-Hydroxy Long-Chain Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and specific detection of 2-hydroxy fatty acids in biological fluids.

1. Sample Preparation and Extraction:

  • To 50 µL of plasma or urine, add an internal standard solution containing a stable isotope-labeled 2-hydroxy fatty acid (e.g., d3-2-hydroxypalmitic acid).
  • Perform lipid extraction using a modified Folch method: add 2:1 (v/v) chloroform:methanol, vortex, and centrifuge to separate the phases.
  • Collect the lower organic phase and evaporate to dryness.

2. Derivatization (for improved chromatographic separation and ionization):

  • Reconstitute the dried extract in 50 µL of acetonitrile.
  • Add 10 µL of a derivatizing agent such as 2-picolylamine to the carboxyl group.
  • Incubate at 60°C for 30 minutes.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate to 50% B.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each 2-hydroxy fatty acid and the internal standard.

4. Quantification:

  • Quantify the concentration of each 2-hydroxy fatty acid based on the peak area ratio to the internal standard, referenced against a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical processes, the following diagrams are provided.

Fatty_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Fatty_Acid Long-Chain Fatty Acid (e.g., Decanoic Acid) Fatty_Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Two_Hydroxyacyl_CoA This compound Fatty_Acyl_CoA->Two_Hydroxyacyl_CoA Fatty Acyl-CoA 2-Hydroxylase Aldehyde (n-1) Aldehyde Two_Hydroxyacyl_CoA->Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Two_Hydroxyacyl_CoA->Formyl_CoA HACL1 ZSD Zellweger Spectrum Disorders ZSD->Fatty_Acyl_CoA Accumulation HACL1_deficiency HACL1 Deficiency HACL1_deficiency->Two_Hydroxyacyl_CoA Accumulation

Caption: Simplified pathway of fatty acid alpha-oxidation in the peroxisome.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization LC_MS LC-MS/MS Derivatization->LC_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Comparison Biomarker Comparison Quantification->Comparison

Caption: General experimental workflow for biomarker quantification.

Conclusion and Future Directions

The validation of this compound as a specific biomarker for peroxisomal disorders is still in its early stages. While the accumulation of other 2-hydroxy fatty acids, such as 2-hydroxyphytanic acid and 2-hydroxysebacic acid, in related disorders provides a strong rationale for its investigation, direct quantitative data from patient samples is currently lacking.

Established biomarkers, particularly C26:0-LPC, offer excellent diagnostic performance. However, a panel of biomarkers that includes intermediates of alpha-oxidation could provide a more detailed metabolic signature of the disease, potentially allowing for better stratification of patients and monitoring of therapeutic interventions.

Future research should focus on:

  • Developing and validating sensitive and specific assays for the quantification of a panel of 2-hydroxy long-chain fatty acids, including this compound, in plasma and urine of patients with peroxisomal disorders.

  • Conducting longitudinal studies to correlate the levels of these potential biomarkers with disease progression and severity.

  • Investigating the diagnostic utility of these markers in individuals with mild or atypical presentations of peroxisomal disorders where current biomarkers may be less informative.

By pursuing these research avenues, the scientific community can further refine the diagnostic toolkit for peroxisomal disorders and pave the way for the development of novel therapeutic strategies.

References

A Comparative Guide to the Kinetics of Enzymes Metabolizing 2- and 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic kinetics involved in the metabolism of 2-hydroxyacyl-CoAs and 3-hydroxyacyl-CoAs. Understanding the distinct pathways and the kinetic properties of the enzymes that process these structurally similar but metabolically different molecules is crucial for research in fatty acid metabolism, inborn errors of metabolism, and the development of targeted therapeutics.

Introduction

2-Hydroxyacyl-CoAs and 3-hydroxyacyl-CoAs are key intermediates in distinct fatty acid metabolic pathways. 2-Hydroxyacyl-CoAs are primarily metabolized via the peroxisomal α-oxidation pathway, which is essential for the degradation of 3-methyl-branched fatty acids like phytanic acid and for the metabolism of 2-hydroxy long-chain fatty acids. In contrast, 3-hydroxyacyl-CoAs are central intermediates in the mitochondrial β-oxidation spiral, the primary pathway for energy production from straight-chain fatty acids. The enzymes involved in these pathways exhibit distinct substrate specificities and kinetic properties, which dictate the flux and regulation of these metabolic routes.

Metabolic Pathways and Key Enzymes

The metabolism of 2- and 3-hydroxyacyl-CoAs occurs in different subcellular compartments and involves distinct enzymatic reactions.

dot

cluster_alpha α-Oxidation (Peroxisome) cluster_beta β-Oxidation (Mitochondria) 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxyacyl-CoA->2-Hydroxyacyl-CoA Lyase (HACL1) Aldehyde Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1)->Aldehyde Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1)->Formyl-CoA Enoyl-CoA Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA

Caption: Metabolic pathways for 2- and 3-hydroxyacyl-CoAs.

Comparative Enzyme Kinetics

Table 1: Kinetic Parameters of Enzymes Acting on 2-Hydroxyacyl-CoAs

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
2-Hydroxyacyl-CoA LyaseActinobacteria2-Hydroxyisobutyryl-CoA~120~1.3~1.1 x 104

Note: Data for mammalian 2-hydroxyacyl-CoA lyase with long-chain substrates is limited. The provided data is for a bacterial enzyme with a short-chain substrate and serves as an estimation.

Table 2: Kinetic Parameters of Enzymes Acting on 3-Hydroxyacyl-CoAs and their Precursors

EnzymeOrganism/SourceSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
3-Hydroxyacyl-CoA DehydrogenasePig HeartMedium-chain 3-hydroxyacyl-CoAs-Most Active--
3-Hydroxyacyl-CoA Dehydrogenase (HSD10)Human (recombinant)Acetoacetyl-CoA134 ± 14-74 ± 6.85.5 x 105
Enoyl-CoA HydrataseRat LiverC4-C16 enoyl-CoAs-Rate decreases with increasing chain length--
Enoyl-CoA Hydratase (PhaJ1)Pseudomonas aeruginosaC4-C6 enoyl-CoAs-Highest activity--

Note: A complete dataset for mammalian enzymes with a range of substrate chain lengths is not available. The data presented are from various sources and for different specific substrates.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic analysis. Below are generalized protocols for the key enzymes.

dot

cluster_workflow General Workflow for Enzyme Kinetic Analysis Enzyme_Purification Enzyme Purification/Preparation Assay_Optimization Assay Condition Optimization (pH, Temperature, Buffer) Enzyme_Purification->Assay_Optimization Substrate_Synthesis Substrate Synthesis/Procurement Kinetic_Assay Perform Kinetic Assays (Varying Substrate Concentrations) Substrate_Synthesis->Kinetic_Assay Assay_Optimization->Kinetic_Assay Data_Analysis Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) Kinetic_Assay->Data_Analysis Parameter_Determination Determination of Km, Vmax, kcat Data_Analysis->Parameter_Determination

Caption: Workflow for kinetic analysis of enzymes.

Protocol 1: Kinetic Analysis of 2-Hydroxyacyl-CoA Lyase (HACL1)

Principle: The activity of HACL1 can be measured by monitoring the formation of the aldehyde product or the consumption of the 2-hydroxyacyl-CoA substrate. A coupled spectrophotometric assay can be employed by using an aldehyde dehydrogenase to monitor the production of NADH.

Materials:

  • Purified recombinant human HACL1

  • 2-hydroxyacyl-CoA substrate of desired chain length

  • Thiamine pyrophosphate (TPP)

  • Aldehyde dehydrogenase (ALDH)

  • NAD+

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TPP, NAD+, and ALDH.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Perform the assay at various substrate concentrations to determine Km and Vmax.

  • A blank reaction without the HACL1 enzyme should be run as a control.

Protocol 2: Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Principle: The activity of HADH is typically measured by monitoring the reduction of NAD+ to NADH in the forward reaction (oxidation of the 3-hydroxyacyl-CoA) or the oxidation of NADH to NAD+ in the reverse reaction (reduction of the 3-ketoacyl-CoA). The forward reaction is monitored by an increase in absorbance at 340 nm.

Materials:

  • Purified HADH (e.g., from pig heart or recombinant human)

  • 3-hydroxyacyl-CoA substrate of desired chain length

  • NAD+

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm.

  • Vary the concentration of the 3-hydroxyacyl-CoA substrate to determine the kinetic parameters.

  • A control reaction without the enzyme should be included.

Protocol 3: Kinetic Analysis of Enoyl-CoA Hydratase (ECH)

Principle: The activity of ECH is measured by monitoring the hydration of the double bond of an enoyl-CoA substrate, which results in a decrease in absorbance at a wavelength specific to the enoyl-CoA substrate (e.g., 263 nm for crotonyl-CoA).

Materials:

  • Purified ECH (e.g., from bovine liver)

  • Enoyl-CoA substrate of desired chain length (e.g., crotonyl-CoA, octenoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the enoyl-CoA substrate in the reaction buffer.

  • Equilibrate the solution in a cuvette at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of purified ECH.

  • Monitor the decrease in absorbance at the appropriate wavelength.

  • Repeat the assay with different concentrations of the enoyl-CoA substrate to calculate Km and Vmax.

  • A control without the enzyme should be performed to account for any non-enzymatic hydration.

Discussion and Conclusion

The metabolism of 2- and 3-hydroxyacyl-CoAs is handled by distinct enzymatic systems with different subcellular localizations and kinetic properties. While comprehensive, directly comparable kinetic data for the mammalian enzymes across a full range of substrate chain lengths is currently lacking in the public domain, the available information highlights key differences.

The α-oxidation pathway for 2-hydroxyacyl-CoAs, involving HACL1, is crucial for the breakdown of specific types of fatty acids that cannot be processed by β-oxidation. The limited available kinetic data suggests that the enzymes in this pathway may have lower turnover rates compared to the high-flux β-oxidation pathway.

The β-oxidation pathway, which processes 3-hydroxyacyl-CoAs, is a central energy-generating process. The enzymes involved, such as 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, are adapted for high efficiency, although their activity is modulated by the chain length of the fatty acyl-CoA substrate.

Further research is needed to fully characterize the kinetic parameters of the mammalian enzymes involved in 2-hydroxyacyl-CoA metabolism. Such data will be invaluable for a more complete understanding of fatty acid metabolism and for the development of diagnostics and therapies for related metabolic disorders. This guide provides a framework for researchers to approach the comparative kinetic analysis of these important enzyme systems.

A Researcher's Guide to the Comparative Metabolomics of 2-Hydroxydecanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of lipid metabolism, understanding the metabolic fate of 2-hydroxydecanoyl-CoA is of paramount importance. This intermediate sits (B43327) at the crossroads of several key pathways, and its flux can have significant implications for cellular function and disease pathogenesis. This guide provides a comparative overview of the primary pathways involving 2-hydroxyacyl-CoAs, supported by experimental data and detailed methodologies for their study.

Comparative Analysis of 2-Hydroxyacyl-CoA Metabolic Pathways

The metabolism of 2-hydroxy long-chain fatty acids, including 2-hydroxydecanoic acid, primarily occurs through α-oxidation. This process involves the removal of one carbon atom from the carboxyl end of the fatty acid. In mammals, two main pathways, localized in different subcellular compartments, have been identified for the cleavage of 2-hydroxyacyl-CoAs.

A key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL). There are two known lyases, HACL1, located in the peroxisome, and HACL2, found in the endoplasmic reticulum.[1] These enzymes catalyze the cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom.[2]

FeaturePeroxisomal α-OxidationEndoplasmic Reticulum Pathway
Primary Enzyme 2-Hydroxyacyl-CoA Lyase 1 (HACL1)2-Hydroxyacyl-CoA Lyase 2 (HACL2)
Subcellular Location PeroxisomeEndoplasmic Reticulum
Key Substrates Phytanoyl-CoA, 2-Hydroxy straight-chain acyl-CoAs2-Hydroxy straight-chain acyl-CoAs
Products Formyl-CoA, (n-1) AldehydeFormyl-CoA, (n-1) Aldehyde
Physiological Role Degradation of 3-methyl-branched fatty acids (e.g., phytanic acid) and 2-hydroxy long-chain fatty acids.[2]Believed to be a backup or alternative pathway for 2-hydroxy fatty acid degradation.[3]

Quantitative Insights into Pathway Activity

While direct comparative metabolomics data for this compound is limited in the public domain, kinetic data for the enzymes involved provides valuable insights into their substrate preferences and catalytic efficiencies.

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Reference
Recombinant human HACL12-Hydroxy-3-methylhexadecanoyl-CoAData not availableData not available[4]
Recombinant human HACL12-Hydroxyoctadecanoyl-CoAData not availableData not available[4]

Experimental Protocols for Comparative Metabolomics

Accurate and reproducible quantification of acyl-CoAs is fundamental to comparative metabolomics studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[5][6]

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[7]

  • Homogenization: Homogenize frozen tissue powder in ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol and re-homogenize.

  • Extraction: Add acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract acyl-CoAs.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto an oligonucleotide purification column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for LC-MS/MS:

    • Concentrate the eluent.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a generalized workflow for the analysis of acyl-CoAs.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a binary gradient elution system. For example:

      • Solvent A: 75 mM KH2PO4 (pH 4.9)

      • Solvent B: Acetonitrile with 600 mM glacial acetic acid

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in positive ion mode.

    • Monitor for the neutral loss of 507 Da, which is characteristic of the 3'-phosphoadenosine diphosphate (B83284) moiety of CoA.[6]

    • For targeted analysis, use multiple reaction monitoring (MRM) for specific acyl-CoA species.

Visualizing the Pathways and Workflows

To aid in the conceptualization of the metabolic routes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_peroxisome Peroxisome FA2H_p Fatty Acid 2-Hydroxylase (FA2H) ACS_p Acyl-CoA Synthetase FA2H_p->ACS_p Activation Hydroxydecanoyl_CoA_p This compound ACS_p->Hydroxydecanoyl_CoA_p HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Formyl_CoA_p Formyl-CoA HACL1->Formyl_CoA_p Nonanal Nonanal HACL1->Nonanal Decanoic_Acid_p Decanoic Acid Decanoic_Acid_p->FA2H_p Hydroxylation Hydroxydecanoyl_CoA_p->HACL1 Cleavage

Caption: Peroxisomal α-oxidation of decanoic acid.

cluster_er Endoplasmic Reticulum FA2H_er Fatty Acid 2-Hydroxylase (FA2H) ACS_er Acyl-CoA Synthetase FA2H_er->ACS_er Activation Hydroxydecanoyl_CoA_er This compound ACS_er->Hydroxydecanoyl_CoA_er HACL2 2-Hydroxyacyl-CoA Lyase 2 (HACL2) Formyl_CoA_er Formyl-CoA HACL2->Formyl_CoA_er Nonanal_er Nonanal HACL2->Nonanal_er Decanoic_Acid_er Decanoic Acid Decanoic_Acid_er->FA2H_er Hydroxylation Hydroxydecanoyl_CoA_er->HACL2 Cleavage

Caption: Endoplasmic reticulum pathway for this compound metabolism.

Tissue Tissue Sample Homogenization Homogenization (KH2PO4 buffer) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for acyl-CoA profiling.

References

Safety Operating Guide

Navigating the Disposal of 2-hydroxydecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The foundational step in managing this waste is its classification. Given the lack of specific data for the CoA-conjugated form, it is prudent to handle 2-hydroxydecanoyl-CoA as a hazardous chemical waste. This approach is informed by Safety Data Sheets for the related compound, 2-hydroxydecanoic acid, which indicate it may cause skin, eye, and respiratory irritation. All laboratory waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates strict protocols for handling, storage, and disposal[1][2][3].

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classification: Treat all solid and liquid waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated labware (e.g., pipette tips, gloves, absorbent paper), and solutions.

  • Segregation: Do not mix this waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and biohazards[1]. Incompatible chemicals must be stored with physical barriers between them[1]. Solid waste, such as contaminated gloves and towels, should be collected separately from liquid waste[2][4].

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemically resistant gloves.

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[5][6].

3. Containment and Storage:

  • Primary Container: Use a dedicated, leak-proof waste container that is chemically compatible with the substance[1][2]. For liquid waste, amber glass bottles are often recommended[4]. The container must be kept securely closed except when adding waste[3][7].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound waste"), and any known hazard pictograms (e.g., irritant)[2][4].

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[1][2][7].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills[1].

4. Final Disposal:

  • Do Not Drain Dispose: Hazardous chemicals must never be poured down the drain[7].

  • Arrange for Pickup: Once the container is approaching full (no more than 90% capacity) or has been stored for the maximum allowable time (e.g., 90 days to 12 months, depending on local regulations), arrange for its collection by your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2][3][7].

  • Documentation: Maintain accurate records of the waste generated, as required by regulations[1][4].

Quantitative Waste Management Limits

Laboratory hazardous waste storage is subject to strict quantitative limits, primarily determined by the regulations governing Satellite Accumulation Areas (SAAs). These limits are designed to minimize the risks associated with storing chemicals on-site.

ParameterLimitRegulatory Body/Source
Maximum Volume of Hazardous Waste in an SAA 55 gallonsEPA (as per RCRA)[3][7]
Maximum Volume of Acutely Toxic (P-Listed) Waste 1 quart (liquid) or 1 kg (solid)EPA (as per RCRA)[3][7]
Maximum Container Fill Level 90% of container capacityGeneral Best Practice[2]
Maximum Storage Time in an SAA Up to 12 months (unless volume limits are reached)UPenn EHRS Guidelines[7]
Waste Removal Deadline After Limits Reached Within 3 calendar daysEHS Guidelines[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste, from generation to final pickup.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage (in SAA) cluster_2 Final Disposal A 1. Generate Waste (e.g., unused compound, contaminated labware) B 2. Segregate Waste (Solid vs. Liquid, separate from other chemicals) A->B C 3. Place in Primary Container (Compatible, leak-proof) B->C D 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E 5. Store in Secondary Containment (At or near point of generation) D->E F 6. Monitor Waste Levels & Storage Time E->F G 7. Request Pickup (Contact EHS or licensed disposal company) F->G H 8. Transfer to Authorized Personnel G->H

References

Essential Safety and Logistical Information for Handling 2-Hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling 2-hydroxydecanoyl-CoA, a key intermediate in fatty acid metabolism. The following procedures are based on best practices for handling similar acyl-CoA compounds and available data for related molecules. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended, drawing from guidelines for similar chemical structures. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity LevelTask ExamplesRecommended Personal Protective Equipment
Standard Handling Weighing, preparing solutions at room temperature, non-aerosol generating procedures.- Gloves: Nitrile or neoprene gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Risk of Splash or Aerosol Vortexing, sonicating, heating, or any procedure that may generate aerosols or splashes.- Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles or a face shield in addition to safety glasses. - Lab Coat: Fluid-resistant laboratory coat. - Respiratory Protection: Use of a fume hood is strongly recommended. If a fume hood is not available, a fit-tested N95 respirator may be considered after a risk assessment.
Large Quantities or High Concentrations Handling stock solutions or large volumes of the compound.- Gloves: Double gloving with nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: Chemical-resistant apron over a lab coat. - Respiratory Protection: Work must be conducted in a certified chemical fume hood.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (Standard Handling) when unpacking.

  • Verify the compound's identity and quantity against the order information.

  • Store the compound immediately under the recommended conditions.

Storage:

  • Long-chain acyl-CoA esters are typically stored at low temperatures to prevent degradation.

  • Recommended Storage: Store at -20°C or below in a tightly sealed container.

  • Protect from moisture and light.

  • Consider aliquoting the compound upon first use to minimize freeze-thaw cycles.

Preparation of Solutions:

  • For weighing, use an analytical balance in an enclosure or a fume hood to minimize air currents and potential inhalation of fine particles.

  • Due to the amphipathic nature of acyl-CoAs, solubility can be challenging. It is often recommended to dissolve them in aqueous buffers, potentially with the aid of a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer.

  • Prepare solutions fresh whenever possible.

Disposal Plan

  • Waste Categorization: All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with the solvents used.

  • Solid Waste: Dispose of all contaminated solid waste in a designated chemical waste container.

  • Disposal Route: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate a general experimental workflow for handling this compound and its involvement in a relevant metabolic pathway.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Inspect Compound store Store at <= -20°C receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Experimental Use dissolve->aliquot reaction Perform Experiment aliquot->reaction analysis Analyze Results reaction->analysis decontaminate Decontaminate Work Area analysis->decontaminate liquid_waste Collect Liquid Waste decontaminate->liquid_waste solid_waste Collect Solid Waste decontaminate->solid_waste dispose Dispose via Chemical Waste Stream liquid_waste->dispose solid_waste->dispose

Caption: General workflow for handling this compound.

G Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Role of this compound in beta-oxidation.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。